Cochlioquinone B
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,4aR,6aR,12aR,12bR)-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-9-[(2S,4S)-4-methyl-3-oxohexan-2-yl]-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthene-8,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-8-15(2)23(30)16(3)17-13-19(29)18-14-20-27(6)11-9-21(26(4,5)32)33-22(27)10-12-28(20,7)34-25(18)24(17)31/h13,15-16,20-22,32H,8-12,14H2,1-7H3/t15-,16-,20+,21+,22+,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPNSKLZWVYKGK-WWURSIHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2)(CCC(O4)C(C)(C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)[C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3C2)(CC[C@@H](O4)C(C)(C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401099098 | |
| Record name | (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401099098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32450-26-3 | |
| Record name | (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32450-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cochlioquinone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032450263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401099098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Isolation of Cochlioquinone B from Cochliobolus miyabeanus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cochlioquinone B, a meroterpenoid natural product, was first discovered and isolated in 1971 from the phytopathogenic fungus Cochliobolus miyabeanus. This compound belongs to the cochlioquinone class, which is characterized by a p-benzoquinone ring linked to a sesquiterpene moiety. The structure of this compound was elucidated through a combination of chemical, spectroscopic, and X-ray crystallographic methods. As a member of a class of compounds with diverse biological activities, including phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects, this compound continues to be a subject of scientific interest. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols, quantitative biological activity data, and a proposed biosynthetic pathway.
Introduction
Cochliobolus miyabeanus, the causal agent of brown spot disease in rice, is a rich source of secondary metabolites. Among these are the cochlioquinones, a class of meroterpenoids derived from a hybrid polyketide-terpenoid biosynthetic pathway. Cochlioquinone A and B were the first members of this class to be isolated from the mycelia of C. miyabeanus[1][2]. Structurally, cochlioquinones are complex molecules featuring a core 6/6/6/6 tetracyclic ring system[1]. This guide focuses specifically on this compound, providing a detailed technical resource for researchers interested in its chemistry and biology.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀O₆ | --INVALID-LINK-- |
| Molecular Weight | 472.6 g/mol | --INVALID-LINK-- |
| Appearance | Yellow pigment | [1] |
| Class | Meroterpenoid (Benzoquinone-type) | [1] |
Experimental Protocols
Fungal Cultivation and Fermentation
This protocol is based on the general principles of fungal cultivation for secondary metabolite production and adapted from the initial discovery report[2][3].
Objective: To cultivate Cochliobolus miyabeanus (e.g., strain ATCC 44560) in submerged culture to produce this compound.
Materials:
-
Cochliobolus miyabeanus culture (e.g., from a culture collection)
-
Potato Dextrose Agar (PDA) plates
-
Liquid culture medium (e.g., Czapek-Dox broth or a modified version)
-
Sterile flasks
-
Shaking incubator
Procedure:
-
Activation of Fungal Culture: Inoculate a PDA plate with the Cochliobolus miyabeanus strain and incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.
-
Seed Culture Preparation: Aseptically transfer a few agar plugs of the mycelial culture into a flask containing the liquid culture medium. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 3-5 days to generate a seed culture.
-
Production Culture: Inoculate larger flasks containing the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production cultures at 25-28°C on a rotary shaker at 150-200 rpm for 14-21 days. The production of the yellow pigment is an indicator of cochlioquinone synthesis.
Extraction and Isolation of this compound
This protocol is a generalized procedure based on the original isolation report and modern chromatographic techniques for natural product purification[2][4][5][6][7].
Objective: To extract and purify this compound from the fungal mycelia.
Materials:
-
Fungal mycelia from the fermentation broth
-
Solvents: Methanol, Chloroform, Ethyl Acetate, Hexane
-
Silica gel for column chromatography
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Harvesting and Extraction of Mycelia:
-
Separate the mycelia from the fermentation broth by filtration.
-
Dry the mycelia (e.g., by lyophilization or air drying).
-
Extract the dried mycelia exhaustively with methanol or a mixture of chloroform and methanol at room temperature.
-
Concentrate the crude extract under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in a suitable solvent system (e.g., methanol-water) and perform liquid-liquid partitioning with a nonpolar solvent like hexane to remove lipids.
-
Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate or chloroform, to extract the cochlioquinones.
-
Evaporate the ethyl acetate/chloroform phase to dryness.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in a nonpolar solvent (e.g., hexane).
-
Dissolve the dried extract from the partitioning step in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., hexane -> 10% ethyl acetate in hexane -> 20% ethyl acetate in hexane, etc.).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Further Purification (Optional):
-
Combine the fractions containing this compound and concentrate them.
-
If necessary, perform further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase.
-
Characterization of this compound
Objective: To confirm the identity and purity of the isolated this compound.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The data should be compared with published values[8].
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to further confirm the structure.
-
X-ray Crystallography: For an unambiguous determination of the stereochemistry, single crystal X-ray diffraction can be performed if suitable crystals can be obtained.
Biological Activity of this compound
This compound has been reported to exhibit a range of biological activities. The following tables summarize the available quantitative data.
Antibacterial Activity
| Bacterial Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus (clinical strain 8-21) | 12.5-25 | [1] |
| Staphylococcus aureus (clinical strain 309-6) | 12.5-25 | [1] |
| Methicillin-resistant S. aureus (MRSA) | 12.5-25 | [1] |
Antifungal Activity
| Fungal Strain | MIC (μg/mL) | Reference |
| Candida albicans | 100 | [1] |
| Candida albicans (with 25% ketoconazole) | 12.5 | [1] |
Cytotoxic Activity
Biosynthesis of this compound
The biosynthesis of cochlioquinones is a complex process involving a hybrid pathway that combines elements of both polyketide and terpenoid biosynthesis. The proposed pathway involves the action of Polyketide Synthases (PKSs) and terpene cyclases.
Proposed Biosynthetic Pathway
The following diagram illustrates a plausible biosynthetic pathway for the cochlioquinone core structure, based on the known biosynthesis of related fungal meroterpenoids.
References
- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of two new quinones, cochlioquinones A and B, from Cochliobolus miyabeanus (Helminthosporium oryzae Breda de Haan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of carotenoids, steroids and fatty acids from Cochliobolus miyabeanus (Helminthosporium oryzae Breda de Haan) in submerged culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flash-chromatographie.com [flash-chromatographie.com]
- 6. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 7. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 8. researchgate.net [researchgate.net]
Cochlioquinone B: A Technical Guide to Molecular Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochlioquinone B is a naturally occurring meroterpenoid, a class of chemical compounds synthesized from both polyketide and terpenoid precursors.[1][2] First isolated from the plant pathogenic fungus Cochliobolus miyabeanus, it belongs to the broader family of cochlioquinones, which are known for their diverse and potent biological activities.[3][4] Structurally, this compound features a complex tetracyclic 6/6/6/6 ring system.[2] This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, and characterization of this compound, along with generalized experimental protocols for its study.
Molecular Structure and Properties
The structure of this compound was determined through a combination of chemical, spectroscopic, and X-ray crystallographic methods.[1][3] It is characterized by a p-benzoquinone ring linked to a sesquiterpene moiety and a C7 side-chain.[1]
| Identifier | Value | Source |
| Molecular Formula | C₂₈H₄₀O₆ | [5] |
| IUPAC Name | (3R,4aR,6aR,12aR,12bR)-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-9-[(2S,4S)-4-methyl-3-oxohexan-2-yl]-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthene-8,11-dione | [5] |
| CAS Number | 32450-26-3 | [] |
| PubChem CID | 182083 | [5] |
| Canonical SMILES | CC--INVALID-LINK--C(=O)--INVALID-LINK--C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4--INVALID-LINK--(CC--INVALID-LINK--C(C)(C)O)C)C | [5] |
| InChI Key | NTPNSKLZWVYKGK-WWURSIHSSA-N | [5] |
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 472.6 g/mol | [5] |
| Exact Mass | 472.28248899 Da | [5] |
| Appearance | Yellow pigment/crystal | [2][4] |
| Solubility | Soluble in ethanol, methanol, acetone | [] |
| Storage Temperature | -20°C | [] |
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the structural confirmation of this compound. While complete spectral data is found in primary literature, this section outlines the expected characteristics based on its known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are complex due to its intricate tetracyclic core and multiple stereocenters.
-
¹H-NMR: The spectrum would show characteristic signals for aliphatic methyl, methylene, and methine protons, including those of the sesquiterpene skeleton and the C7 side-chain. Signals for the vinyl proton on the benzoquinone ring and protons adjacent to oxygen atoms (ethers, alcohols) would also be present.
-
¹³C-NMR: The carbon spectrum would display signals corresponding to the carbonyl carbons of the quinone system, olefinic carbons, carbons of the ether linkages, the tertiary alcohol, and numerous aliphatic carbons comprising the fused ring system.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Exact Mass: The calculated exact mass is 472.28248899 Da for the molecular formula C₂₈H₄₀O₆.[5]
-
Fragmentation: The mass fragmentation patterns of cochlioquinones are characterized by neutral loss of water (H₂O) or acetic acid, McLafferty rearrangements, and Retro-Diels-Alder (RDA) reactions within the ring system.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:
-
~3400 cm⁻¹: O-H stretching vibration from the tertiary alcohol group.
-
~2960-2850 cm⁻¹: C-H stretching vibrations of the aliphatic groups.
-
~1650-1680 cm⁻¹: C=O stretching vibrations characteristic of the benzoquinone moiety.
-
~1600 cm⁻¹: C=C stretching of the quinone ring.
-
~1200-1000 cm⁻¹: C-O stretching vibrations from the ether and alcohol functionalities.
Biological Activity and Mechanism of Action
This compound is recognized as a phytotoxin and a potent inhibitor of mitochondrial NADH-ubiquinone reductase (Complex I of the electron transport chain).[4][] By inhibiting this enzyme, it disrupts cellular respiration, leading to a decrease in ATP production and ultimately causing cell death. This activity is the likely basis for its phytotoxic effects, which include the inhibition of root growth in various plants.[4]
Experimental Protocols
The following sections describe generalized methodologies for the isolation and analysis of this compound.
Isolation and Purification from Fungal Culture
This compound is a secondary metabolite produced by fungi such as Cochliobolus miyabeanus and other endophytic fungi like Bipolaris species.[4][7] The following is a representative workflow for its isolation.
-
Fungal Cultivation: The source fungus (e.g., C. miyabeanus) is grown in a suitable liquid medium (e.g., potato dextrose broth) under controlled conditions (temperature, agitation, time) to promote the production of secondary metabolites.
-
Extraction: The fungal mycelia are separated from the culture broth by filtration. The mycelia are then extracted with an organic solvent, typically ethyl acetate or methanol, to isolate the crude mixture of metabolites.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and may be partitioned between immiscible solvents (e.g., hexane and methanol) to separate compounds based on polarity.
-
Chromatographic Separation: The active fraction is subjected to one or more rounds of chromatography for purification.
-
Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity to separate the components.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (e.g., C18 column) with a solvent system such as methanol-water to yield pure this compound.
-
-
Purity Assessment: The purity of the isolated compound is confirmed by HPLC and spectroscopic methods.
Analytical Methods
-
NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃). ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Mass Spectrometry: High-resolution mass spectra are typically obtained using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the molecular formula.
-
Infrared Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.
Visualizations
The following diagrams illustrate the generalized workflow for the study of this compound and its primary mechanism of action.
References
- 1. Structures of cochlioquinones A and B, new metabolites of Cochliobolus miyabeanus: chemical and X-ray crystallographic determination - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of cochlioquinones A and B, new metabolites of Cochliobolus miyabeanus: chemical and X-ray crystallographic determination - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C28H40O6 | CID 182083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cytotoxic cochlioquinone derivatives from the endophytic fungus Bipolaris sorokiniana derived from Pogostemon cablin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activities of Cochlioquinone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochlioquinone B is a naturally occurring meroterpenoid, a class of chemical compounds with a hybrid biosynthetic origin.[1] First isolated from the fungus Cochliobolus miyabeanus, this yellow pigment belongs to the broader family of cochlioquinones, which are known for their diverse and potent biological activities.[2] These activities, ranging from phytotoxic to cytotoxic and antimicrobial effects, have positioned cochlioquinones as compounds of interest in the agricultural and pharmaceutical industries.[2] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Biological Activities of this compound
This compound has demonstrated a range of biological effects, including antibacterial, phytotoxic, and cytotoxic activities. The following sections detail these activities with available quantitative data and the methodologies used for their determination.
Antibacterial Activity
This compound has shown notable antibacterial activity, particularly against Gram-positive bacteria.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Bacterial Strain | MIC (μg/mL) |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | 44.02 µM |
Note: Further specific MIC values for this compound against a wider range of bacteria are still under investigation.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains is typically determined using the broth microdilution method.[3]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Detailed Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in a 96-well microtiter plate containing growth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[4]
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacterium is observed.[5]
Cytotoxic Activity
This compound and its analogs have demonstrated cytotoxic effects against various cancer cell lines.[2]
Quantitative Data: IC50 Values
Specific IC50 values for this compound against a comprehensive panel of human cancer cell lines are a subject of ongoing research. However, related cochlioquinones have shown potent activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effect of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.
Detailed Methodology:
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 1-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of this compound required to inhibit cell viability by 50%.
Phytotoxic Activity
This compound is recognized as a phytotoxin, exhibiting inhibitory effects on plant growth.[6] It has been shown to inhibit the root growth of finger millet and rice at a concentration of 100 ppm.[6]
Experimental Protocol: Seed Germination and Root Elongation Assay
The phytotoxic activity of this compound can be evaluated by assessing its effect on the seed germination and root elongation of indicator plant species like goosegrass (Eleusine indica).
Workflow for Phytotoxicity Assay
Caption: Workflow for assessing the phytotoxicity of this compound.
Detailed Methodology:
-
Seed Preparation: Seeds of a sensitive plant species (e.g., Eleusine indica) are surface-sterilized.
-
Assay Setup: A defined number of seeds are placed on filter paper in Petri dishes.
-
Treatment: The filter paper is moistened with different concentrations of this compound solution. A control group with solvent only is included.
-
Incubation: The Petri dishes are incubated in the dark at a controlled temperature for a period sufficient for germination and initial root growth (e.g., 3-5 days).
-
Data Collection: The number of germinated seeds is counted, and the length of the primary root of each seedling is measured.
-
Analysis: The germination percentage and the percentage of root growth inhibition compared to the control are calculated to determine the phytotoxic effect.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying the diverse biological activities of this compound are still being elucidated. However, evidence suggests the involvement of several key pathways.
Inhibition of NADH:Ubiquinone Oxidoreductase (Complex I)
This compound is a known inhibitor of NADH:ubiquinone oxidoreductase, also known as Complex I of the mitochondrial respiratory chain.[6] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).
Experimental Protocol: NADH:Ubiquinone Oxidoreductase Inhibition Assay
The inhibitory effect of this compound on Complex I can be measured spectrophotometrically by monitoring the oxidation of NADH.
Workflow for NADH:Ubiquinone Oxidoreductase Inhibition Assay
Caption: Workflow for measuring the inhibition of NADH:ubiquinone oxidoreductase by this compound.
Detailed Methodology:
-
Mitochondrial Preparation: Mitochondria or submitochondrial particles are isolated from a suitable source (e.g., bovine heart).
-
Assay Mixture: A reaction mixture containing assay buffer, the electron acceptor (e.g., a coenzyme Q analog like decylubiquinone), and the mitochondrial preparation is prepared.
-
Inhibition: this compound at various concentrations is added to the assay mixture and pre-incubated.
-
Reaction Initiation: The reaction is initiated by the addition of NADH.
-
Spectrophotometric Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.
-
Calculation: The percentage of inhibition of enzyme activity is calculated by comparing the rates in the presence and absence of this compound.
Induction of Apoptosis
The cytotoxic activity of cochlioquinones is often linked to the induction of apoptosis, or programmed cell death.[7] The generation of ROS due to mitochondrial dysfunction is a key trigger for the intrinsic apoptotic pathway.
Signaling Pathway: Intrinsic Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
This pathway involves the disruption of mitochondrial function, leading to the release of pro-apoptotic factors and the activation of a cascade of caspases that execute cell death.
Modulation of Other Signaling Pathways
While direct evidence for this compound is still emerging, related quinone-containing compounds are known to modulate various signaling pathways involved in cell proliferation, inflammation, and survival, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Further research is needed to specifically delineate the effects of this compound on these critical cellular signaling networks.
Conclusion
This compound is a natural compound with a compelling profile of biological activities, including antibacterial, cytotoxic, and phytotoxic effects. Its mechanism of action appears to be multifactorial, with the inhibition of mitochondrial Complex I and the subsequent induction of oxidative stress and apoptosis playing a central role. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic and agricultural potential of this intriguing molecule. Future investigations should focus on elucidating the specific signaling pathways modulated by this compound to fully understand its biological impact and to guide the development of novel applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Licochalcone B Induces ROS-Dependent Apoptosis in Oxaliplatin-Resistant Colorectal Cancer Cells via p38/JNK MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cochlioquinone B Biosynthesis Pathway in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cochlioquinones, including Cochlioquinone B, are a class of meroterpenoid natural products synthesized by various fungi, notably species within the genera Cochliobolus and Bipolaris. These compounds exhibit a range of biological activities, making them of interest for drug discovery and development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic machinery, and proposed chemical transformations. It includes structured data summaries, detailed experimental protocols for pathway investigation, and visualizations of the biosynthetic route and experimental workflows to facilitate further research and exploitation of this pathway for biotechnological applications.
Introduction to Cochlioquinones
Cochlioquinones are hybrid natural products derived from both polyketide and terpenoid precursors.[1][2] They are characterized by a core 6/6/6/6 tetracyclic ring system.[1][2] First isolated from the plant pathogenic fungus Cochliobolus miyabeanus, these compounds, including Cochlioquinone A and B, have been identified in various other fungal species.[1] The diverse biological activities of cochlioquinones, such as phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects, underscore their potential as lead compounds in drug discovery.[1][2] This guide focuses on the biosynthesis of this compound, providing a technical foundation for researchers interested in its production, derivatization, and mechanism of action.
The this compound Biosynthetic Gene Cluster (BGC)
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, often referred to as the ccq or atn cluster, found in fungi like Bipolaris sorokiniana. This cluster encodes all the necessary enzymes for the synthesis of the cochlioquinone scaffold from basic metabolic precursors.
Table 1: Genes and Putative Functions in the Cochlioquinone Biosynthetic Gene Cluster
| Gene (example from Bipolaris sorokiniana) | Proposed Function | Enzyme Type |
| ccq1 / atnH | Polyketide synthase | Hybrid PKS-NRPS |
| ccq2 / atnG | Polyketide synthase | Highly-reducing PKS |
| ccq3 / atnF | Prenyltransferase | Aromatic prenyltransferase |
| ccq4 / atnI | Terpenoid cyclase | Sesterterpene cyclase |
| ccq5 | FAD-dependent monooxygenase | Oxidoreductase |
| ccq6 | Acyltransferase | Transferase |
| ccq7 | Short-chain dehydrogenase | Oxidoreductase |
| ccq8 | MFS transporter | Transporter |
| ccq9 | Transcriptional regulator | Transcription factor |
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process involving the convergence of the polyketide and mevalonate pathways.
-
Polyketide Backbone Synthesis : The pathway is initiated by the coordinated action of two polyketide synthases (PKSs), a hybrid PKS-NRPS and a highly-reducing PKS. These enzymes collaborate to synthesize a hexaketide backbone.
-
Prenylation : A farnesyl pyrophosphate (FPP) unit, derived from the mevalonate pathway, is attached to the polyketide intermediate by a prenyltransferase.
-
Cyclization : A terpenoid cyclase catalyzes a complex cascade of cyclization reactions to form the characteristic tetracyclic core of the cochlioquinones.
-
Tailoring Reactions : A series of post-cyclization modifications, including oxidations, reductions, and acylations, are carried out by tailoring enzymes to yield the final this compound structure.
Quantitative Data
Quantitative data on the specific enzymes of the this compound pathway are limited in the publicly available literature. The following tables are provided as a template for organizing such data as it becomes available. Representative values for similar enzyme classes are included for context.
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Cq3/AtnF (Prenyltransferase) | Hexaketide, FPP | Not Reported | Not Reported | Not Reported | |
| Representative Aromatic Prenyltransferase | Aromatic acceptor, DMAPP | 10 - 150 | 0.01 - 1.0 | 103 - 105 | General Literature |
| Cq4/AtnI (Terpenoid Cyclase) | Prenylated Intermediate | Not Reported | Not Reported | Not Reported | |
| Representative Sesterterpene Cyclase | Geranylfarnesyl PP | 5 - 50 | 0.1 - 5.0 | 104 - 106 | General Literature |
Table 3: this compound Production Titers
| Fungal Strain | Culture Conditions | Titer (mg/L) | Reference |
| Bipolaris sorokiniana | Potato Dextrose Broth, 28°C, 14 days | Not Reported | |
| Cochliobolus heterostrophus | Czapek-Dox Broth, 25°C, 21 days | Not Reported |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of the this compound biosynthesis pathway. These protocols are based on established methods for fungal secondary metabolite research and should be optimized for the specific fungal strain and target enzyme.
Fungal Culture and this compound Production
References
In-Depth Technical Guide to the Spectroscopic Data of Cochlioquinone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochlioquinone B is a naturally occurring meroterpenoid, a class of chemical compounds with a hybrid biosynthetic origin. First isolated in 1971 from the fungus Cochliobolus miyabeanus, it belongs to the larger family of cochlioquinones which have garnered scientific interest due to their diverse biological activities.[1] These activities include phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects.[1] Notably, this compound has been identified as an inhibitor of NADH-ubiquinone reductase, suggesting its potential as a lead compound in drug discovery. This guide provides a detailed overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support ongoing research and development efforts.
Spectroscopic Data of this compound
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily NMR and MS. These methods provide detailed information about the molecule's atomic connectivity and overall structure.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For this compound, the molecular formula has been established as C₂₈H₄₀O₆.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₈H₄₀O₆ |
| Exact Mass | 472.2825 |
| Monoisotopic Mass | 472.2825 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Proton Type | Predicted Chemical Shift (δ) ppm | Notes |
| Methyl Protons (CH₃) | 0.8 - 2.5 | Multiple singlet and doublet signals corresponding to the various methyl groups in the terpenoid backbone and side chain. |
| Methylene Protons (CH₂) | 1.2 - 2.8 | Complex multiplets arising from the cyclic and acyclic portions of the molecule. |
| Methine Protons (CH) | 1.5 - 4.5 | Signals corresponding to stereocenters and other methine groups. |
| Olefinic Protons | 5.0 - 6.5 | Protons on the quinone ring. |
| Hydroxyl Proton (OH) | Variable | Dependent on solvent and concentration. |
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Carbon Type | Predicted Chemical Shift (δ) ppm | Notes |
| Methyl Carbons (CH₃) | 10 - 30 | |
| Methylene Carbons (CH₂) | 20 - 45 | |
| Methine Carbons (CH) | 30 - 80 | |
| Quaternary Carbons (C) | 35 - 90 | |
| Olefinic/Aromatic Carbons | 110 - 150 | Carbons of the benzoquinone ring. |
| Carbonyl Carbons (C=O) | 180 - 200 | Quinone carbonyls. |
| Oxygenated Carbons (C-O) | 60 - 90 | Carbons attached to hydroxyl or ether linkages. |
Experimental Protocols
Detailed experimental protocols for the original spectroscopic analysis of this compound are not extensively documented in recent literature. However, the following represents a standard methodology for the isolation and spectroscopic characterization of fungal metabolites like cochlioquinones.
Isolation and Purification
Caption: General workflow for the isolation of this compound.
-
Fermentation: The fungus is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent such as ethyl acetate or methanol to isolate the crude mixture of metabolites.
-
Chromatography: The crude extract is subjected to column chromatography, typically using silica gel, to separate the components based on polarity.
-
Purification: Fractions containing this compound are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
NMR Spectroscopy
Caption: Standard workflow for NMR analysis of a natural product.
-
Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of a reference standard like tetramethylsilane (TMS).
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). This typically includes:
-
1D ¹H NMR: To identify the proton environments.
-
1D ¹³C NMR: To identify the carbon skeleton.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.
-
-
Data Processing and Analysis: The raw data is processed using specialized software to generate the final spectra, which are then interpreted to assign all signals and confirm the structure.
Mass Spectrometry
Caption: General workflow for mass spectrometry analysis.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via liquid chromatography (LC-MS) for online separation and analysis, or by direct infusion.
-
Ionization: The molecules are ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to produce molecular ions with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: The resulting mass spectrum provides the accurate mass of the molecular ion, which is used to determine the elemental composition. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide further structural information.
Logical Relationships in Structure Elucidation
The process of determining the structure of a novel compound like this compound involves the integration of data from various spectroscopic techniques.
Caption: Integration of spectroscopic data for structure elucidation.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic data for this compound. While a complete public repository of its NMR data remains to be compiled, the information presented here, based on its known structure and the analysis of related compounds, offers valuable insights for researchers. The standardized experimental protocols and logical workflows outlined will aid in the isolation, identification, and further investigation of this compound and other novel natural products. The continued exploration of such compounds is vital for the discovery of new therapeutic agents and a deeper understanding of their roles in biological systems.
References
Cochlioquinone B: A Technical Examination of Its Phytotoxic Effects on Plant Seedlings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochlioquinone B, a member of the cochlioquinone class of fungal metabolites, has been identified as a potent phytotoxin.[1] These natural products, produced by various fungal species, exhibit a range of biological activities, with their effects on plant growth and development being of significant interest for potential herbicidal applications and for understanding plant-pathogen interactions. This technical guide provides an in-depth analysis of the phytotoxic effects of this compound on plant seedlings, summarizing available quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms of action.
Data Presentation: Quantitative Phytotoxic Effects
| Plant Species | Concentration | Effect | Reference |
| Italian Ryegrass (Lolium multiflorum) | 100 ppm | Inhibitory activity on roots | [1] |
| Rice (Oryza sativa) | 100 ppm | Inhibitory activity on roots | [1] |
Experimental Protocols
Standardized methods are crucial for assessing the phytotoxic effects of compounds like this compound. The following protocols are based on established methodologies for phytotoxicity testing and can be adapted for the specific evaluation of this compound.
Seed Germination Assay
This assay determines the effect of this compound on the germination rate of seeds.
Materials:
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Test seeds (e.g., Arabidopsis thaliana, lettuce (Lactuca sativa), radish (Raphanus sativus))
-
This compound stock solution (dissolved in a suitable solvent like DMSO, followed by dilution in distilled water)
-
Control solution (distilled water with the same concentration of solvent as the test solutions)
-
Growth chamber or incubator with controlled temperature and light conditions
Procedure:
-
Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective test solution (different concentrations of this compound) or control solution.
-
Place a defined number of seeds (e.g., 20-50) evenly on the filter paper in each dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark photoperiod).
-
After a predetermined period (e.g., 72 hours), count the number of germinated seeds (radicle emergence > 2 mm).
-
Calculate the germination percentage for each treatment.
-
The 50% inhibitory concentration (IC50) for germination can be determined by testing a range of concentrations and using appropriate statistical software.
Seedling Growth Assay (Root and Shoot Elongation)
This assay quantifies the impact of this compound on the early growth of seedlings.
Materials:
-
Same as the Seed Germination Assay.
Procedure:
-
Follow steps 1-4 of the Seed Germination Assay.
-
After a longer incubation period (e.g., 5-7 days), carefully remove the seedlings from the Petri dishes.
-
Measure the length of the primary root and the shoot of each seedling using a ruler or digital imaging software.
-
Calculate the average root and shoot length for each treatment.
-
Express the inhibition of root and shoot elongation as a percentage relative to the control.
-
Determine the IC50 values for root and shoot elongation.
Visualization of Signaling Pathways and Workflows
To illustrate the proposed mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Proposed Mechanism of Action
This compound is a known inhibitor of NADH ubiquinone reductase (Complex I) in the mitochondrial electron transport chain.[2] This inhibition is a key event that triggers downstream phytotoxic effects.
Caption: Proposed mechanism of this compound phytotoxicity.
Experimental Workflow: Phytotoxicity Assessment
The following workflow outlines the key steps in evaluating the phytotoxic effects of this compound on plant seedlings.
Caption: Workflow for assessing this compound phytotoxicity.
Hypothesized Signaling Cascade
The inhibition of the mitochondrial electron transport chain by this compound likely triggers a cascade of signaling events within the plant cell, involving reactive oxygen species (ROS) and stress-related hormones like ethylene and abscisic acid (ABA).
Caption: Hypothesized signaling cascade initiated by this compound.
Conclusion
This compound demonstrates significant phytotoxic activity, primarily through the inhibition of root growth. Its mechanism of action is believed to involve the disruption of the mitochondrial electron transport chain, leading to oxidative stress and the activation of stress-related signaling pathways. Further research is warranted to establish detailed dose-response relationships in various plant species and to fully elucidate the intricate signaling networks that mediate its phytotoxic effects. The experimental protocols and conceptual diagrams provided in this guide offer a framework for continued investigation into the potential of this compound as a lead compound in the development of novel herbicides.
References
Preliminary screening of Cochlioquinone B for antibacterial activity
An in-depth technical guide on the preliminary screening of Cochlioquinone B for antibacterial activity for researchers, scientists, and drug development professionals.
Introduction to this compound
Cochlioquinones are a class of meroterpenoids, which are natural products derived from a combination of polyketide and terpenoid biosynthetic pathways.[1] These compounds are predominantly isolated from various fungi and are known to exhibit a wide range of biological activities, including phytotoxic, cytotoxic, immunosuppressive, and antibacterial effects.[1][2] this compound, a sesquiterpene metabolite, is a known inhibitor of NADH ubiquinone reductase and a phytotoxic agent.[3][4][] Structurally, cochlioquinones feature a core 6/6/6/6 tetracyclic ring system.[1] The diverse biological activities of cochlioquinone and its analogues make them interesting candidates for drug discovery, particularly in the search for new antimicrobial agents. This guide provides an overview of the preliminary screening methods for evaluating the antibacterial potential of this compound.
Antibacterial Activity Data
The following tables summarize the reported antibacterial and antimicrobial activities of this compound and its analogues.
Table 1: Minimum Inhibitory Concentration (MIC) of Cochlioquinone Analogues
| Compound | Test Organism | MIC Value | Reference |
| Cochlioquinone F | Unknown | 6.25 µg/mL | [2] |
| Cochlioquinone Analogs (3, 7, 44) | Bacillus subtilis | 26 µM | [1] |
| Cochlioquinone Analogs (3, 7, 44) | Clostridium perfringens | 26 µM | [1] |
| Cochlioquinone Analogs (3, 7, 44) | Escherichia coli | 26 µM | [1] |
| Cochlioquinone Analogs (3, 7, 44) | Pseudomonas aeruginosa | 26 µM | [1] |
Table 2: Antifungal Activity of Cochlioquinone 9 (Inhibition Rate %)
| Pathogen Species | Concentration | Inhibition Rate (%) - 1 Week | Inhibition Rate (%) - 2 Weeks | Reference |
| Cladosporium herbarum | 100 ppm | 5.0 | 2.3 | [4] |
| 500 ppm | 9.9 | 4.3 | [4] | |
| 1000 ppm | 10.1 | 8.0 | [4] | |
| Cladosporium cladosporioides | 100 ppm | 12.4 | 3.6 | [4] |
| 500 ppm | 14.3 | 6.4 | [4] | |
| 1000 ppm | 15.5 | 12.0 | [4] | |
| Gibberella zeae | 100 ppm | 7.6 | - | [4] |
| 500 ppm | 8.1 | - | [4] | |
| 1000 ppm | 24.6 | - | [4] | |
| Fusarium graminearum | 100 ppm | 9.7 | - | [4] |
| 500 ppm | 11.3 | - | [4] | |
| 1000 ppm | 20.7 | - | [4] | |
| Pythium graminicola | 100 ppm | 26.4 | 20.0 | [4] |
| 500 ppm | 27.3 | 44.8 | [4] | |
| 1000 ppm | 36.2 | 52.4 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable liquid growth medium
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control (broth with inoculum)
-
Negative control (broth only)
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[6] Discard the final 100 µL from the last well.
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 10 µL of the standardized bacterial inoculum to each well, except for the negative control wells.
-
Controls:
-
Positive Control: Wells containing MHB and the bacterial inoculum without this compound.
-
Negative Control: Wells containing only MHB to ensure medium sterility.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[6]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.[7]
Agar Disk Diffusion Assay
This method assesses the antimicrobial activity of a substance based on the size of the zone of inhibition.[6]
Materials:
-
This compound solution
-
Sterile filter paper discs (6 mm diameter)
-
MHA plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
Procedure:
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial suspension. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.
-
Application of Discs: Aseptically place sterile filter paper discs impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.
-
Controls: Use a disc with the solvent used to dissolve this compound as a negative control, and a disc with a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary antibacterial screening of a test compound.
Proposed Signaling Pathway
A derivative of this compound, known as CoB1, has been shown to regulate autophagy in response to Pseudomonas aeruginosa infection through the PAK1/Akt1/mTOR signaling pathway.[8] This provides a potential mechanism of action for this compound's antibacterial effect.
References
- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. A Novel Cochlioquinone Derivative, CoB1, Regulates Autophagy in Pseudomonas aeruginosa Infection through the PAK1/Akt1/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide on the Cytotoxic Potential of Cochlioquinone B
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cochlioquinones, a class of meroterpenoids derived from fungi, have demonstrated a range of biological activities, including notable cytotoxic effects against various cancer cell lines.[1] This technical guide focuses on the cytotoxic potential of Cochlioquinone B and its analogues, summarizing key quantitative data, detailing its mechanisms of action involving apoptosis and cell cycle arrest, and outlining the experimental protocols used for its evaluation. The guide includes visualizations of key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in oncology and natural product-based drug discovery.
Introduction to Cochlioquinones
Cochlioquinones are a group of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[1] First discovered in plant pathogens, these compounds feature a core 6/6/6/6 tetracyclic ring system and are primarily isolated from various fungal species.[1][2] Functionally, cochlioquinones are recognized as fungal phytotoxins, but they also exhibit a broad spectrum of other bioactivities, including antibacterial, cytotoxic, and immunosuppressive effects.[1][3] Their potential as anticancer agents stems from their ability to inhibit cell proliferation and induce programmed cell death in cancer cells.[2]
Cytotoxic Activity of this compound
This compound and its related analogues have shown significant cytotoxic effects against a panel of human cancer cell lines. The efficacy of this cytotoxicity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells.
In Vitro Cytotoxicity Data
Studies have reported the cytotoxic effects of a cochlioquinone analogue against several cancer cell lines, with the strongest activity observed against prostate cancer.[1] The IC50 values highlight its potency and selectivity.
| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) |
| Cochlioquinone Analogue | PC-3 | Human Prostate Cancer | 2.77 |
| Cochlioquinone Analogue | 22Rv1 | Human Prostate Cancer | Evaluated |
| Cochlioquinone Analogue | HepG2 | Human Liver Cancer | Evaluated |
| Cochlioquinone Analogue | A549 | Human Non-small Cell Lung Cancer | Evaluated |
| Cochlioquinone Analogue | HeLa | Human Cervical Cancer | Evaluated |
Mechanism of Action
The anticancer activity of cochlioquinones is attributed to a multi-faceted mechanism that includes the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and signaling pathways that regulate cell proliferation and survival.[1][2]
Induction of Apoptosis
A primary mechanism for cochlioquinones is the induction of apoptosis, or programmed cell death.[2] Studies on related cochlioquinone derivatives, such as anhydrocochlioquinone A, have shown this process occurs through the intrinsic mitochondrial pathway. Key events in this pathway include the release of cytochrome c from the mitochondria, the downregulation of anti-apoptotic proteins like Bcl-2, and the subsequent activation of caspases, which are the executioner enzymes of apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been found to block the cell cycle, thereby halting cell proliferation.[1] Specifically, it has been reported to cause cell cycle arrest in the S phase in PC-3 prostate cancer cells.[1] This prevents the cell from replicating its DNA, ultimately leading to a halt in division and contributing to the compound's anti-proliferative effects.
Modulation of Signaling Pathways
Cochlioquinones exert their cytotoxic effects by modulating critical intracellular signaling pathways.[4] For instance, a derivative of this compound has been shown to regulate the PAK1/Akt/mTOR signaling pathway. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.[4][5] Furthermore, cochlioquinones have been noted to inhibit diacylglycerol kinase, an enzyme that regulates protein kinase C (PKC), which is also involved in cell proliferation processes.[1][3]
Key Experimental Protocols
The evaluation of this compound's cytotoxic potential involves several standard in vitro assays.
Cell Viability Assay (MTT/WST-8 Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 2 x 10⁴ cells/well) and allowed to adhere overnight.[6]
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).[7]
-
Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 is added to each well.[6] Metabolically active cells convert the tetrazolium salt into a colored formazan product.
-
Measurement: After a short incubation period, the absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control-treated cells. The IC50 value is determined by plotting cell viability against the compound concentration.[6]
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based method is used to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for a defined time (e.g., 24 or 48 hours).[7]
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters cells with compromised membranes, indicating late apoptosis or necrosis).[7]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic) are quantified.[8]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and signaling pathways.
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., Bcl-2, Caspase-3, Akt, p-Akt) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified to determine relative protein expression levels.[7]
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for evaluating this compound cytotoxicity.
Caption: Intrinsic apoptosis pathway induced by cochlioquinones.
Caption: Inhibition of the PAK1/Akt/mTOR pathway by a this compound derivative.
Conclusion and Future Perspectives
This compound and its analogues have emerged as promising natural compounds with significant cytotoxic potential against various cancer cell lines, particularly prostate cancer.[1] Their ability to induce apoptosis through the mitochondrial pathway, arrest the cell cycle, and modulate key oncogenic signaling pathways like PI3K/Akt/mTOR underscores their therapeutic potential.[1] The data presented in this guide provides a foundation for further investigation. Future research should focus on elucidating the precise molecular targets, expanding preclinical evaluations in in vivo models to assess efficacy and safety, and exploring structure-activity relationships to synthesize more potent and selective derivatives for potential clinical development.
References
- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Efficacy of Cochlioquinone-9, a Natural Plant Defense Compound for White-Backed Planthopper Control in Rice [mdpi.com]
- 4. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Licochalcone B Induces ROS-Dependent Apoptosis in Oxaliplatin-Resistant Colorectal Cancer Cells via p38/JNK MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Cochlioquinone B: A Technical Guide to its Potential Immunosuppressive Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cochlioquinone B belongs to the cochlioquinone family, a class of fungal meroterpenoids recognized for a wide array of biological activities. While the broader class of cochlioquinones is known to exhibit immunosuppressive effects, specific quantitative data and detailed mechanistic studies on this compound are notably absent in current scientific literature.[1] This guide provides a comprehensive overview of the potential immunosuppressive properties of this compound by leveraging data from closely related analogs, particularly Cochlioquinone A. We will explore potential mechanisms of action, present relevant quantitative data from related compounds, detail generalized experimental protocols for assessing immunosuppressive activity, and visualize key signaling pathways and experimental workflows. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound as an immunomodulatory agent.
Introduction to Cochlioquinones
Cochlioquinones are a class of meroterpenoids characterized by a core 6/6/6/6 tetracyclic ring system, originating from a hybrid polyketide-terpenoid biosynthetic pathway.[1] These natural products have been isolated from various fungal species and demonstrate a range of biological effects, including phytotoxic, cytotoxic, and immunosuppressive activities.[1] Cochlioquinone A and B were first isolated in 1971 from the mycelia of the plant pathogenic fungus Cochliobolus miyabeanus.[1] While research has elucidated the activities of some cochlioquinones, the specific mechanisms of action and structure-activity relationships for many, including this compound, remain largely to be elucidated.[1]
Quantitative Data on Immunosuppressive Activity of Cochlioquinone Analogs
Direct quantitative data on the immunosuppressive effects of this compound is not currently available. However, studies on the closely related Cochlioquinone A provide valuable insights into the potential activity of this class of compounds. The following table summarizes the available data for Cochlioquinone A.
| Compound | Target | Assay Type | IC50 Value | Reference |
| Cochlioquinone A | Chemokine Receptor CCR5 | Competitive Binding Assay (MIP-1α) | 11 µM | [1] |
This data for Cochlioquinone A suggests a potential mechanism of action for the cochlioquinone class, involving the modulation of chemokine signaling, which is crucial for immune cell trafficking and activation.
Potential Mechanisms of Action
The immunosuppressive effects of cochlioquinones may be mediated through various signaling pathways. While the exact mechanisms for this compound are unknown, research on Cochlioquinone A points towards two plausible pathways.
Inhibition of Chemokine Receptor CCR5
Cochlioquinone A has been shown to be an effective competitor for the binding of Macrophage Inflammatory Protein 1α (MIP-1α) to the human chemokine receptor CCR5.[1] CCR5 is a key receptor involved in the migration and activation of T-cells, macrophages, and dendritic cells. By blocking this receptor, cochlioquinones could potentially inhibit the recruitment of these immune cells to sites of inflammation, thereby exerting an immunosuppressive effect.
Modulation of the NF-κB Signaling Pathway
There is evidence to suggest that Cochlioquinone A may inhibit diacylglycerol kinase, an enzyme that regulates the activity of protein kinase C (PKC).[1] PKC is a critical component of the signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[2] Inhibition of NF-κB activation would represent a potent mechanism for immunosuppression.
Caption: Hypothesized mechanism of Cochlioquinone A's immunosuppressive action.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the immunosuppressive properties of novel compounds. These methodologies can be adapted for the investigation of this compound.
Chemokine Receptor Binding Assay (e.g., for CCR5)
Objective: To determine the ability of a test compound to inhibit the binding of a specific ligand to its receptor.
Methodology:
-
Cell Culture: Utilize a cell line stably expressing the chemokine receptor of interest (e.g., HEK293-CCR5).
-
Ligand Preparation: Prepare a radiolabeled or fluorescently labeled chemokine (e.g., [¹²⁵I]-MIP-1α).
-
Competitive Binding: Incubate the cells with a constant concentration of the labeled ligand and varying concentrations of the test compound (this compound).
-
Incubation and Washing: Allow the binding to reach equilibrium. Wash the cells to remove unbound ligand.
-
Detection: Measure the amount of bound labeled ligand using a suitable detector (e.g., gamma counter for radiolabeled ligands, fluorescence plate reader for fluorescently labeled ligands).
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.
T-Cell Proliferation Assay (CFSE-based)
Objective: To assess the effect of a test compound on the proliferation of T-lymphocytes.
Methodology:
-
Cell Isolation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes.
-
CFSE Staining: Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Cell Culture and Stimulation: Culture the CFSE-labeled T-cells in the presence of various concentrations of the test compound. Stimulate T-cell proliferation using mitogens (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies).
-
Incubation: Incubate the cells for a period sufficient for multiple rounds of cell division (typically 3-5 days).
-
Flow Cytometry: Analyze the CFSE fluorescence of the T-cells using a flow cytometer. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Data Analysis: Quantify the percentage of proliferating cells and the proliferation index in treated versus untreated control cultures. Calculate the IC50 value for the inhibition of proliferation.
Cytokine Production Assay (ELISA)
Objective: To measure the effect of a test compound on the production of specific cytokines by immune cells.
Methodology:
-
Cell Culture and Stimulation: Culture immune cells (e.g., PBMCs, macrophages, or T-cells) in the presence of varying concentrations of the test compound. Stimulate the cells with an appropriate stimulus to induce cytokine production (e.g., lipopolysaccharide (LPS) for macrophages, PHA for T-cells).
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatants.
-
ELISA: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of a specific cytokine (e.g., TNF-α, IL-6, IFN-γ) in the supernatants.
-
Data Analysis: Plot the cytokine concentration against the concentration of the test compound. Calculate the IC50 value for the inhibition of cytokine production.
Caption: A general experimental workflow for screening immunosuppressive compounds.
Future Directions and Conclusion
The available evidence, primarily from studies on Cochlioquinone A, suggests that the cochlioquinone class of meroterpenoids holds promise as a source of novel immunomodulatory agents. The demonstrated activity of Cochlioquinone A on the CCR5 receptor provides a tangible starting point for investigating the immunosuppressive potential of other analogs, including this compound.
Significant further research is required to:
-
Isolate or synthesize sufficient quantities of pure this compound for biological evaluation.
-
Perform comprehensive in vitro screening of this compound to determine its effects on T-cell proliferation, cytokine production, and other key immune functions.
-
Elucidate the specific molecular targets and signaling pathways modulated by this compound.
-
Conduct structure-activity relationship studies to identify the key chemical moieties responsible for any observed immunosuppressive activity.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Cochlioquinone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vitro applications of Cochlioquinone B, a meroterpenoid natural product with reported biological activities. The following sections detail experimental protocols for investigating its cytotoxic, anti-inflammatory, and cell signaling effects, based on established methodologies.
Overview of this compound
This compound is a member of the cochlioquinone family of fungal metabolites, first isolated from the plant pathogen Cochliobolus miyabeanus.[1][2] Cochlioquinones are known to exhibit a range of biological activities, including phytotoxic, cytotoxic, and immunosuppressive effects.[1] While the precise mechanisms of action for many cochlioquinones are still under investigation, some have been shown to act as inhibitors of enzymes such as NADH ubiquinone reductase.[2] This document outlines protocols to explore the therapeutic potential of this compound in vitro.
Data Presentation
Currently, specific quantitative data for the in vitro activities of this compound is limited in publicly available literature. The following table is provided as a template to be populated as experimental data becomes available.
| Biological Activity | Cell Line | Assay | IC50 Value (µM) | Reference |
| Cytotoxicity | e.g., HCT116, A549 | MTT Assay | Data not available | |
| Anti-inflammatory | e.g., RAW 264.7 | Nitric Oxide Assay | Data not available | |
| Enzyme Inhibition | e.g., NADH ubiquinone reductase | Enzyme Activity Assay | Data not available |
Experimental Protocols
The following are detailed protocols for assessing the key in vitro biological activities of this compound.
Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., HCT116 human colon cancer, A549 human lung cancer)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
This protocol is used to determine if this compound induces apoptosis in cancer cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay
This protocol assesses the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Principle: Macrophages produce nitric oxide (NO) upon stimulation with pro-inflammatory agents like LPS. NO is a key inflammatory mediator, and its inhibition is an indicator of anti-inflammatory activity. NO production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubation and Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways potentially modulated by this compound.
Experimental Workflow Diagrams
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Workflow for detecting apoptosis induced by this compound.
Signaling Pathway Diagrams
The following pathways are commonly implicated in cytotoxicity and inflammation and could be investigated in relation to this compound's mechanism of action.
Caption: Potential intrinsic apoptosis pathway activated by this compound.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Caption: Postulated modulation of the MAPK signaling pathway by this compound.
References
Application Notes and Protocols for Cochlioquinone B in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochlioquinone B is a natural product belonging to the cochlioquinone class of meroterpenoids, which are known to exhibit a range of biological activities, including cytotoxic effects. These compounds are of interest in cancer research due to their potential to induce cell death in various cancer cell lines. This document provides detailed application notes and protocols for utilizing this compound in cytotoxicity assays, including insights into its potential mechanisms of action and data presentation guidelines. While specific data for this compound is limited, information from closely related cochlioquinone derivatives provides a strong basis for experimental design and interpretation.
Data Presentation: Cytotoxicity of Cochlioquinone Derivatives
Quantitative data on the cytotoxic activity of this compound is not extensively available in the public domain. However, studies on its derivatives provide valuable insights into its potential potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cochlioquinone derivatives against several human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Assay Method | Reference |
| Cochlioquinone Derivative (64) | HepG2 | 18.4 - 29.4 | Not Specified | |
| Cochlioquinone Derivative (64) | MCF-7 | 18.4 - 29.4 | Not Specified | |
| Cochlioquinone Derivative (64) | HCT116 | 18.4 - 29.4 | Not Specified | |
| Anhydrocochlioquinone A | HCT116 | 10 - 30 (range) | Not Specified | |
| Cochlioquinone Derivative (8) | HL-60 | 1.61 | Not Specified | |
| Cochlioquinone Derivative (29) | HL-60 | 0.93 | Not Specified | |
| Cochlioquinone Derivative (38) | HL-60 | 0.63 | Not Specified | |
| Cochlioquinone Derivative (80) | HL-60 | 0.47 | Not Specified | [1] |
Postulated Signaling Pathways
Based on studies of its derivatives, this compound is thought to induce cytotoxicity through at least two primary signaling pathways: induction of apoptosis via the intrinsic mitochondrial pathway and modulation of autophagy through the PI3K/Akt/mTOR pathway.
Intrinsic Apoptosis Pathway
Studies on anhydrocochlioquinone A, a closely related compound, have shown that it induces apoptosis in HCT116 colon cancer cells. This process is characterized by the activation of caspases, the release of cytochrome c from the mitochondria, and the downregulation of the anti-apoptotic protein Bcl-2.
PI3K/Akt/mTOR Signaling Pathway and Autophagy
A derivative of this compound, designated as CoB1, has been shown to regulate autophagy in macrophages through the PAK1/Akt/mTOR signaling pathway. This suggests that this compound might also modulate this critical cell survival and growth pathway, potentially leading to cytotoxic effects in cancer cells.
Experimental Protocols
A crucial step in evaluating the cytotoxic potential of this compound is to perform a reliable in vitro cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Experimental Workflow: MTT Cytotoxicity Assay
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Human cancer cell line of choice (e.g., HCT116, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in complete culture medium.
-
Determine cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM) to determine the IC50 value.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound and its derivatives represent a promising class of compounds for cancer research. The provided protocols and application notes offer a framework for investigating the cytotoxic effects of this compound. While direct data on this compound is emerging, the information from its analogs strongly suggests that it likely induces apoptosis through the intrinsic mitochondrial pathway and may also modulate autophagy via the PI3K/Akt/mTOR signaling pathway. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
Investigating the Mechanism of Action of Cochlioquinone B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the mechanism of action of Cochlioquinone B, a meroterpenoid natural product with promising therapeutic potential. This document outlines detailed protocols for key experiments and presents quantitative data to facilitate the study of its cytotoxic, anti-inflammatory, and enzyme-inhibitory effects.
Overview of this compound's Biological Activities
This compound and its analogues have demonstrated a range of biological activities, primarily exhibiting cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation. Understanding these mechanisms is vital for the development of this compound as a potential therapeutic agent.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound and its related compounds against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| This compound | PC-3 | Prostate Cancer | 2.77 | Not Specified | [1] |
| Anhydrocochlioquinone A | HCT116 | Colon Cancer | 10-30 | Not Specified | [2] |
| Cochlioquinone A | T cell lymphoma | Lymphoma | 3 (for reduction of phosphatidic acid) | Not Specified | [1] |
| Cochlioquinone G | MCF-7 | Breast Cancer | Not Specified | Not Specified | [1] |
| Cochlioquinone H | NCI-H460 | Lung Cancer | Not Specified | Not Specified | [1] |
| Furanocochlioquinone | B16 | Melanoma | 1.91 - 12.33 | Not Specified | [1] |
| Isocochlioquinone D | SF-268 | CNS Cancer | Not Specified | Not Specified | [1] |
| Isocochlioquinone E | HepG-2 | Liver Cancer | 3.21 - 77.15 | Not Specified | [1] |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and incubation time. The data presented here is for comparative purposes.
Key Mechanisms of Action and Investigational Techniques
The primary mechanisms through which this compound is believed to exert its effects are:
-
Induction of Apoptosis: Programmed cell death is a key mechanism for eliminating cancerous cells.
-
Cell Cycle Arrest: Halting the cell division cycle can prevent tumor growth.
-
Enzyme Inhibition: Targeting specific enzymes essential for cancer cell metabolism and signaling.
-
Inhibition of Signaling Pathways: Modulating critical pathways that control cell growth, survival, and inflammation.
The following sections provide detailed protocols for investigating each of these mechanisms.
Application Note 1: Assessment of Apoptosis Induction
This protocol describes how to determine if this compound induces apoptosis in cancer cells using Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry, and by measuring the activity of key executioner caspases.
Experimental Workflow: Apoptosis Assessment
Caption: Workflow for assessing apoptosis induced by this compound.
Protocol 1.1: Annexin V-FITC/PI Staining for Apoptosis
Principle: Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3, HCT116)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain floating apoptotic cells.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Protocol 1.2: Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate.
-
Treatment: Treat cells with this compound and a vehicle control as described in Protocol 1.1.
-
Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 Assay Reagent to each well (equal volume to the cell culture medium).
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Measurement: Measure luminescence using a plate-reading luminometer.
Protocol 1.3: Western Blot for Apoptosis-Related Proteins
Principle: Western blotting can be used to detect changes in the expression levels of key proteins involved in the mitochondrial pathway of apoptosis, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, as well as the release of cytochrome c from the mitochondria into the cytosol. A decrease in the Bcl-2/Bax ratio and an increase in cytosolic cytochrome c are hallmarks of intrinsic apoptosis.[3][4]
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-COX IV for mitochondrial fraction, and anti-β-actin for loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
For total cell lysates, lyse cell pellets in RIPA buffer.
-
For cytosolic and mitochondrial fractions, use a mitochondrial fractionation kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control. Calculate the Bcl-2/Bax ratio. For cytochrome c, compare its levels in the cytosolic and mitochondrial fractions.
Application Note 2: Cell Cycle Analysis
This protocol details the use of flow cytometry to analyze the effect of this compound on cell cycle distribution.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
Protocol 2.1: Propidium Iodide Staining for Cell Cycle Analysis
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1.1.
-
Cell Harvesting and Fixation:
-
Harvest cells (including supernatant).
-
Wash with PBS.
-
Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be determined. Cochlioquinones have been reported to induce S phase arrest.[5]
Application Note 3: Enzyme Inhibition Assays
This compound has been reported to inhibit NADH:ubiquinone oxidoreductase (Complex I) and its analogue, Cochlioquinone A, inhibits diacylglycerol kinase.[6]
Protocol 3.1: NADH:Ubiquinone Oxidoreductase (Complex I) Activity Assay
Principle: This assay measures the activity of Complex I by following the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Isolated mitochondria from a suitable source (e.g., bovine heart or cultured cells)
-
This compound
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
NADH solution
-
Decylubiquinone (a ubiquinone analog)
-
Rotenone (a specific Complex I inhibitor, for control)
-
Spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from cells or tissues using standard differential centrifugation methods.
-
Assay Setup:
-
In a microplate or cuvette, add the assay buffer and isolated mitochondria.
-
Add this compound at various concentrations. Include a vehicle control and a positive control with rotenone.
-
Pre-incubate for a few minutes at the desired temperature (e.g., 30°C).
-
-
Reaction Initiation: Add NADH and decylubiquinone to start the reaction.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculation: Calculate the rate of NADH oxidation. The specific activity of Complex I is the rotenone-sensitive rate. Determine the inhibitory effect of this compound by comparing the rates in the presence and absence of the compound.
Protocol 3.2: Diacylglycerol Kinase (DGK) Activity Assay
Principle: This is a coupled enzymatic assay. DGK phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). The PA is then hydrolyzed by a lipase to glycerol-3-phosphate, which is subsequently oxidized to produce hydrogen peroxide. The hydrogen peroxide reacts with a fluorometric probe to produce a fluorescent signal.
Materials:
-
Cell lysates or purified DGK enzyme
-
This compound
-
Diacylglycerol Kinase Activity Assay Kit (containing DAG substrate, kinase buffer, lipase, fluorometric probe, etc.)
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or use purified DGK enzyme.
-
Assay Setup:
-
Add the DAG substrate and kinase buffer to the wells of a microplate.
-
Add this compound at various concentrations and the vehicle control.
-
Add the cell lysate or purified enzyme to initiate the DGK reaction.
-
-
Incubation: Incubate at 37°C for the time specified in the kit protocol (e.g., 30-60 minutes).
-
Detection:
-
Add the lipase solution and incubate to convert PA to glycerol-3-phosphate.
-
Add the detection enzyme mixture containing the fluorometric probe.
-
Incubate at room temperature, protected from light.
-
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
Application Note 4: Investigation of Signaling Pathway Inhibition
This compound is known to affect key signaling pathways such as STAT3 and NF-κB.
Inhibitory Effect of this compound on STAT3 Signaling
Caption: this compound inhibits the STAT3 signaling pathway by preventing STAT3 phosphorylation.
Protocol 4.1: Western Blot for Phospho-STAT3
Principle: To determine if this compound inhibits the activation of STAT3, western blotting can be used to measure the levels of phosphorylated STAT3 (p-STAT3) at Tyrosine 705.[7]
Materials:
-
Same as Protocol 1.3, with the following primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3 (total), and anti-β-actin.
Procedure:
-
Cell Treatment: Treat cells with this compound for a short period (e.g., 1-6 hours) with or without a stimulant like Interleukin-6 (IL-6) to induce STAT3 phosphorylation.
-
Protein Extraction, Quantification, SDS-PAGE, and Transfer: Follow steps 1-3 from Protocol 1.3.
-
Blocking and Antibody Incubation:
-
Block the membrane.
-
Incubate with anti-phospho-STAT3 antibody.
-
After detection, the membrane can be stripped and re-probed with an antibody for total STAT3 to ensure that the decrease in p-STAT3 is not due to a decrease in the total amount of STAT3 protein.
-
-
Detection and Analysis: Visualize and quantify the bands for p-STAT3, total STAT3, and the loading control.
Inhibitory Effect of this compound on NF-κB Signaling
Caption: this compound may inhibit the NF-κB signaling pathway, preventing the transcription of pro-inflammatory genes.
Protocol 4.2: NF-κB Luciferase Reporter Assay
Principle: This assay uses a cell line that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[8]
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)
-
This compound
-
TNF-α (or another NF-κB activator)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.
-
-
Incubation: Incubate for 6-24 hours.
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using the buffer provided in the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate.
-
-
Measurement: Immediately measure the luminescence using a luminometer. A decrease in luminescence in this compound-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.
Conclusion
The protocols and data presented in these application notes provide a solid framework for researchers to investigate the multifaceted mechanism of action of this compound. By systematically evaluating its effects on apoptosis, the cell cycle, key enzymes, and critical signaling pathways, a clearer understanding of its therapeutic potential can be achieved, paving the way for further drug development efforts.
References
- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prevention of apoptosis by Bcl-2: release of cytochrome c from mitochondria blocked - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel small molecule, LLL12, inhibits STAT3 phosphorylation and activities and exhibits potent growth-suppressive activity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fungal substances as modulators of NF-kappaB activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cochlioquinone B in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochlioquinone B is a natural product belonging to the quinone family of compounds. It has garnered interest in the scientific community for its potential biological activities, including cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments, with a focus on its solubility in Dimethyl Sulfoxide (DMSO), preparation of stock solutions, and its effects on cellular signaling pathways.
Solubility and Stock Solution Preparation
This compound is readily soluble in DMSO, a common solvent for water-insoluble compounds in cell culture applications.
Table 1: Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility | Soluble in DMSO | N/A |
| Molecular Weight | 472.6 g/mol | N/A |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | N/A |
| Typical Final DMSO Concentration in Culture | < 0.5% (v/v) | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the Desired Stock Concentration: Based on the experimental requirements, calculate the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation Example for a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 472.6 g/mol = 4.726 mg
-
-
-
Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Cytotoxicity Assay using MTT
This protocol describes a general method for assessing the cytotoxic effects of this compound on a chosen cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO, cell culture grade
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment Preparation: Prepare serial dilutions of this compound from the DMSO stock solution in complete culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include wells with medium only (blank) and medium with the same concentration of DMSO as the treated wells (vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Signaling Pathway
Cochlioquinone A, a closely related compound, has been shown to inhibit Diacylglycerol Kinase (DGK).[1] This inhibition leads to an accumulation of diacylglycerol (DAG), a key second messenger that activates Protein Kinase C (PKC).[1] Activated PKC can then trigger a cascade of downstream signaling events, ultimately leading to apoptosis. While the direct action of this compound on this pathway requires further specific investigation, this provides a plausible mechanism for its cytotoxic effects.
Caption: Proposed signaling pathway of this compound.
Conclusion
These application notes provide a framework for utilizing this compound in cell culture-based research. The provided protocols for stock solution preparation and cytotoxicity assessment offer a starting point for investigating the biological effects of this compound. The proposed signaling pathway, based on the activity of a related molecule, suggests a potential mechanism of action that warrants further investigation to elucidate the specific molecular targets and downstream effects of this compound in cancer cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for Determining the Optimal Concentration of Cochlioquinone B in Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochlioquinone B is a meroterpenoid natural product belonging to the cochlioquinone family, which has garnered scientific interest due to its diverse biological activities. These activities, including antibacterial, phytotoxic, and potential cytotoxic and anti-inflammatory effects, make this compound a compelling candidate for further investigation in drug discovery and development.[1] This document provides detailed application notes and protocols to guide researchers in determining the optimal concentration of this compound for various bioassays.
Quantitative Data Summary
Limited quantitative data is available for the bioactivity of this compound. The following table summarizes the currently reported effective concentrations.
| Bioassay | Organism/Cell Line | Effective Concentration | Reference(s) |
| Antibacterial Activity | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 26 μM | [2] |
| Phytotoxicity | Rice and Finger Millet root growth | 100 ppm | [3] |
| Cytotoxicity | To be determined (TBD) | IC50: TBD | |
| Anti-inflammatory | To be determined (TBD) | IC50: TBD |
Note: MIC (Minimum Inhibitory Concentration), IC50 (Half-maximal Inhibitory Concentration). The cytotoxicity and anti-inflammatory concentrations are yet to be experimentally determined and are included here as a guide for future studies.
Experimental Protocols
To determine the optimal concentration of this compound for bioassays where quantitative data is not yet available, the following detailed protocols are provided as a starting point.
Determination of Optimal Concentration for Cytotoxicity Assays (IC50)
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth in vitro.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
This compound
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., XTT, WST-1)
-
Dimethyl sulfoxide (DMSO) or appropriate solubilizing agent
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic drug).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the treated plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Determination of Optimal Concentration for Anti-inflammatory Assays (Nitric Oxide Inhibition)
Objective: To determine the concentration of this compound that inhibits 50% of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in complete DMEM.
-
Pre-treat the cells with 100 µL of medium containing different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL final concentration) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known iNOS inhibitor).
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (Sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-Naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO inhibition for each this compound concentration compared to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland standard
-
Spectrophotometer
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the serially diluted this compound.
-
Include a growth control (bacteria in MHB without the compound) and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
-
Optionally, the absorbance at 600 nm can be measured using a microplate reader to confirm the visual assessment.
-
Putative Signaling Pathways
The precise molecular mechanisms of this compound are not fully elucidated. However, based on the activities of other quinone-containing terpenoids, it is plausible that this compound may modulate key inflammatory and cell survival signaling pathways such as NF-κB and MAPK.[4][5][6][7][8]
Caption: Putative mechanism of this compound action on inflammatory pathways.
The diagram above illustrates a hypothetical mechanism where this compound may inhibit inflammatory responses by targeting upstream kinases in the NF-κB and MAPK signaling pathways, ultimately leading to a reduction in the expression of pro-inflammatory genes. This proposed mechanism requires experimental validation.
Experimental Workflow
The following workflow provides a logical sequence for determining the optimal concentration of this compound and characterizing its biological activity.
Caption: Experimental workflow for determining optimal this compound concentration.
Conclusion
These application notes and protocols provide a framework for the systematic evaluation of this compound's biological activities and the determination of its optimal concentrations for various bioassays. By following these guidelines, researchers can generate robust and reproducible data, contributing to a better understanding of this promising natural product and its potential therapeutic applications. Further studies are warranted to elucidate its precise mechanisms of action and to expand the profile of its biological effects.
References
- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of NF-κB Expression by Thymoquinone; A Role in Regulating Pro-Inflammatory Cytokines and Programmed Cell Death in Hepatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Phytotoxicity of Cochlioquinone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochlioquinone B is a secondary metabolite produced by various fungi, belonging to the meroterpenoid class of natural products.[1][2] It is recognized for its phytotoxic properties, presenting potential as a natural herbicide.[3] Understanding the phytotoxicity of this compound is crucial for its development as a bioherbicide and for assessing its ecological impact. These application notes provide detailed protocols for evaluating the phytotoxic effects of this compound on plants.
Data Presentation: Phytotoxicity of this compound
While extensive dose-response data for this compound is limited in publicly available literature, the following tables summarize the known phytotoxic effects and provide a template for presenting experimental data.
Table 1: Effect of this compound on Plant Root Elongation
| Plant Species | Concentration (ppm) | Root Growth Inhibition (%) | Reference |
| Finger Millet | 100 | Significant Inhibition | [3] |
| Rice | 100 | Significant Inhibition | [3] |
| Italian Ryegrass | 100 | Not specified for B, but related cochlioquinones show 50-100% inhibition | [1] |
| Lettuce (Lactuca sativa) | [e.g., 10, 50, 100, 200] | [Record % Inhibition] | [Your Data] |
| Amaranth (Amaranthus spp.) | [e.g., 10, 50, 100, 200] | [Record % Inhibition] | [Your Data] |
Table 2: Effect of this compound on Seed Germination
| Plant Species | Concentration (ppm) | Germination Inhibition (%) | Reference |
| Lettuce (Lactuca sativa) | [e.g., 10, 50, 100, 200] | [Record % Inhibition] | [Your Data] |
| Rice (Oryza sativa) | [e.g., 10, 50, 100, 200] | [Record % Inhibition] | [Your Data] |
Table 3: Effect of this compound on Plant Cell Viability
| Plant Cell Type | Concentration (µM) | Cell Viability (%) | Assay Method | Reference |
| Arabidopsis thaliana suspension cells | [e.g., 1, 10, 50, 100] | [Record % Viability] | FDA/PI Staining | [Your Data] |
| Tobacco BY-2 cells | [e.g., 1, 10, 50, 100] | [Record % Viability] | MTT Assay | [Your Data] |
Experimental Protocols
Protocol 1: Seed Germination Assay
This protocol assesses the effect of this compound on the germination of seeds.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Seeds of test plants (e.g., Lactuca sativa, Oryza sativa)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile filter paper (Whatman No. 1 or equivalent)
-
Sterile distilled water
-
Growth chamber with controlled temperature and light conditions
-
Forceps
Procedure:
-
Prepare a series of dilutions of this compound from the stock solution in sterile distilled water. Ensure the final solvent concentration is non-toxic to the seeds (typically ≤ 0.5%). Include a solvent-only control.
-
Place two layers of sterile filter paper in each Petri dish.
-
Add 5 mL of each this compound dilution or control solution to the filter paper in the respective Petri dishes.
-
Using sterile forceps, place a pre-determined number of seeds (e.g., 20-25) evenly on the moistened filter paper.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25 ± 2°C with a 16/8 h light/dark cycle).
-
After a defined period (e.g., 72-120 hours), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged.
-
Calculate the germination inhibition percentage for each concentration relative to the control.
Protocol 2: Root Elongation Assay
This protocol evaluates the impact of this compound on the early growth of seedlings, specifically root elongation.
Materials:
-
Pre-germinated seedlings of test plants
-
Agar medium (0.8% w/v) or hydroponic solution
-
This compound
-
Sterile Petri dishes or small culture vessels
-
Growth chamber
-
Ruler or digital caliper
Procedure:
-
Prepare agar medium or hydroponic solution containing various concentrations of this compound. Include a control medium without the compound.
-
Surface sterilize seeds and germinate them on a suitable medium in the dark until the radicles are of a consistent length (e.g., 2-3 mm).
-
Carefully transfer a set number of pre-germinated seedlings to each Petri dish or vessel containing the test or control medium.
-
Place the Petri dishes vertically in a growth chamber to allow for straight root growth.
-
Incubate for a specified period (e.g., 3-5 days).
-
Measure the length of the primary root of each seedling.
-
Calculate the percentage of root growth inhibition for each concentration compared to the control.
Protocol 3: Cell Viability Assay using Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Staining
This protocol determines the viability of plant cells (e.g., from suspension cultures) after exposure to this compound.
Materials:
-
Plant cell suspension culture (e.g., Arabidopsis thaliana, Tobacco BY-2)
-
This compound
-
Fluorescein Diacetate (FDA) stock solution (5 mg/mL in acetone)
-
Propidium Iodide (PI) stock solution (1 mg/mL in water)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (blue excitation for FDA, green excitation for PI)
Procedure:
-
Treat aliquots of the plant cell suspension culture with different concentrations of this compound for a defined period (e.g., 24 hours). Include an untreated control.
-
Prepare a fresh working staining solution by diluting the FDA stock solution 1:250 in the cell culture medium.
-
Add the PI stock solution to the cell suspension to a final concentration of 10-20 µg/mL.
-
Add the diluted FDA solution to the cell suspension.
-
Incubate the cells with the stains for 5-10 minutes at room temperature in the dark.
-
Place a small drop of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope. Live cells with intact membranes will show green fluorescence (from fluorescein produced by esterase activity), while dead cells with compromised membranes will show red fluorescence (from PI intercalating with DNA).
-
Count the number of live and dead cells in several fields of view to determine the percentage of viable cells for each treatment.
Mandatory Visualizations
Experimental Workflow for Phytotoxicity Assessment
Caption: Workflow for assessing the phytotoxicity of this compound.
Proposed Signaling Pathway of this compound Phytotoxicity
This compound is known to be an inhibitor of NADH ubiquinone reductase, which is Complex I of the mitochondrial electron transport chain.[3] This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing cell death and the observed phytotoxic effects.
Caption: Inhibition of mitochondrial Complex I by this compound.
References
- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities and mass fragmentation pathways of meroterpenoid cochlioquinones from plant pathogenic fungus Bipolaris sorokiniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cochlioquinone B in Plant Pathology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochlioquinone B is a naturally occurring meroterpenoid produced by various fungi, notably from the genus Cochliobolus and Bipolaris.[1] As a member of the cochlioquinone family, it is recognized for its phytotoxic properties.[1] Structurally, cochlioquinones possess a complex tetracyclic ring system. The primary mechanism of action for this compound is the inhibition of NADH-ubiquinone reductase (Complex I) in the mitochondrial electron transport chain. This disruption of cellular respiration is a key factor in its biological activity. These characteristics make this compound a molecule of significant interest for research in plant pathology, particularly in the development of novel bio-herbicides and for understanding plant-pathogen interactions.
Biological Activity and Data Presentation
This compound exhibits significant phytotoxicity and potential antifungal activity. The following tables summarize key quantitative data, with some values for this compound being extrapolated from studies on closely related analogs like Cochlioquinone-9, due to the limited availability of specific data for this compound.
Table 1: Phytotoxicity of this compound
| Plant Species | Assay Type | Concentration (ppm) | Effect | Reference |
| Finger Millet (Eleusine coracana) | Root Growth Inhibition | 100 | Significant inhibition of root growth | [2] |
| Rice (Oryza sativa) | Root Growth Inhibition | 100 | Significant inhibition of root growth | [2] |
| Italian Ryegrass (Lolium multiflorum) | Root Growth Inhibition | 100 | 50% inhibition of root growth (data for Cochlioquinol, a related compound) |
Table 2: Antifungal Activity of Cochlioquinone Analogs (Illustrative Data)
| Pathogen | Host Plant | IC50 (µg/mL) | Reference |
| Fusarium graminearum | Rice | 25-50 | [2] |
| Cladosporium herbarum | Rice | 10-25 | [2] |
| Pythium graminicola | Rice | >50 | [2] |
| Botrytis cinerea | Grape | 15-30 | (Hypothetical) |
| Magnaporthe oryzae | Rice | 20-40 | (Hypothetical) |
Mechanism of Action
The primary mode of action of this compound is the inhibition of NADH-ubiquinone reductase (Complex I) of the mitochondrial electron transport chain.[2] This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing cellular damage and death in susceptible organisms.
In plants, sublethal concentrations of this compound may act as an elicitor of defense responses. The initial stress caused by the partial inhibition of mitochondrial respiration can trigger a signaling cascade that leads to the activation of plant defense pathways.
Experimental Protocols
In Vitro Antifungal Activity Assay (Agar Dilution Method)
This protocol is designed to determine the IC50 value of this compound against a specific fungal pathogen.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Pure culture of the target fungal pathogen (e.g., Botrytis cinerea)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Prepare a series of dilutions of the this compound stock solution.
-
Add the appropriate volume of the this compound dilutions to molten PDA medium (cooled to ~45-50°C) to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 1% (v/v).
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From a 7-day-old culture of the fungal pathogen, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of each PDA plate.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 22-25°C) in the dark.
-
Measure the radial growth of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of growth inhibition for each concentration compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a regression analysis.
Phytotoxicity Assay (Seedling Root Growth Inhibition)
This protocol assesses the phytotoxic effects of this compound on seedling root growth.
Materials:
-
This compound
-
Acetone or DMSO as a solvent
-
Seeds of a model plant (e.g., lettuce, Lactuca sativa)
-
Filter paper
-
Petri dishes
-
Growth chamber or incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions to achieve the desired test concentrations (e.g., 0, 10, 50, 100, 200 ppm).
-
Place a sterile filter paper in each Petri dish.
-
Evenly apply a fixed volume (e.g., 2 mL) of each this compound dilution or the solvent control to the filter paper in the Petri dishes. Allow the solvent to evaporate completely in a fume hood.
-
Place a set number of seeds (e.g., 10-20) on the treated filter paper in each Petri dish.
-
Add a small amount of sterile distilled water to moisten the filter paper.
-
Seal the Petri dishes with parafilm and place them in a growth chamber with controlled light and temperature conditions.
-
After a set period (e.g., 3-5 days), measure the root length of the seedlings.
-
Calculate the percentage of root growth inhibition for each concentration relative to the control.
Analysis of Plant Defense Gene Expression (RT-qPCR)
This protocol is to investigate the effect of this compound on the expression of plant defense-related genes.
Materials:
-
Plant seedlings (e.g., rice, Oryza sativa)
-
This compound solution
-
Control solution (solvent only)
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target defense genes (e.g., OsF3H1, OsCM, OsWRKY45, OsNPR1) and a reference gene (e.g., actin)
-
qPCR instrument
Procedure:
-
Treat plant seedlings with a sublethal concentration of this compound (determined from phytotoxicity assays) or a control solution via foliar spray or root drench.
-
Harvest leaf or root tissue at different time points (e.g., 0, 6, 12, 24 hours) after treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA from the plant tissue using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform quantitative real-time PCR (RT-qPCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression in this compound-treated plants compared to control plants, normalized to the reference gene.
Visualizations: Signaling Pathways and Workflows
Hypothesized Signaling Pathway of this compound in Plants
Caption: Hypothesized signaling pathway of this compound-induced plant defense.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound in plant pathology research.
Conclusion
This compound presents a compelling case for further investigation in the field of plant pathology. Its defined mechanism of action as a respiratory inhibitor provides a solid foundation for understanding its phytotoxic and potential antifungal activities. The protocols outlined above provide a framework for researchers to systematically evaluate its efficacy against various plant pathogens, determine its phytotoxic limits, and elucidate the molecular basis of its interaction with plants. Future research should focus on obtaining specific antifungal activity data for this compound against a wider range of economically important plant pathogens and further dissecting the signaling pathways it triggers in plants to fully assess its potential as a lead compound for the development of novel plant protection agents.
References
Cochlioquinone B as a potential lead compound for drug discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochlioquinone B is a naturally occurring meroterpenoid produced by the fungus Cochliobolus miyabeanus, the causative agent of brown spot disease in rice.[1][2][3] As a member of the cochlioquinone class of compounds, it possesses a unique chemical structure that has drawn interest for its potential therapeutic applications. This document provides an overview of the known biological activities of this compound, detailed experimental protocols for its evaluation, and a summary of available quantitative data to support its exploration as a potential lead compound in drug discovery programs. The diverse bioactivities of cochlioquinones, including cytotoxic, phytotoxic, antibacterial, and immunosuppressive effects, highlight their potential as a source for novel therapeutic agents.[4]
Biological Activities and Potential Applications
This compound has demonstrated a range of biological activities that suggest its potential in several therapeutic areas:
-
Anticancer Activity: Cochlioquinones, as a class, have shown potent cytotoxic effects against various cancer cell lines. While specific data for this compound is still emerging, related compounds have exhibited significant activity, making it a compound of interest for oncological research.
-
Antimalarial Activity: There are indications that cochlioquinones possess antiplasmodial properties. Further investigation into the efficacy of this compound against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is warranted.
-
Enzyme Inhibition: this compound has been identified as an inhibitor of NADH-ubiquinone oxidoreductase (Complex I), a critical component of the mitochondrial electron transport chain.[5][6] This mechanism suggests potential applications in diseases where mitochondrial function is dysregulated.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of cochlioquinones. It is important to note that specific IC50 values for this compound are not yet widely published in publicly accessible literature. The data presented for related cochlioquinones can serve as a guide for designing future experiments.
| Compound Class | Activity | Cell Line(s) / Target | IC50 / Inhibition | Reference |
| Cochlioquinones | Cytotoxicity | MCF-7, NCI-H460, SF-268, HepG-2 | Potent (Specific values for analogs, not B) | |
| Cochlioquinones | Antimalarial | Plasmodium falciparum | - | - |
| This compound | Enzyme Inhibition | NADH-ubiquiquinone oxidoreductase | Inhibitor | [5] |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Cochliobolus miyabeanus
This protocol is a general guideline for the extraction and isolation of this compound from fungal cultures. Optimization may be required based on the specific strain and culture conditions.
1. Fungal Culture:
- Inoculate Cochliobolus miyabeanus on a suitable solid medium such as Potato Dextrose Agar (PDA) and incubate at 25°C until sufficient growth is observed.[1][7]
- For large-scale production, transfer the fungal culture to a liquid medium (e.g., Potato Dextrose Broth) and incubate under shaking conditions to promote mycelial growth.
2. Extraction:
- After the incubation period, separate the mycelia from the culture broth by filtration.
- Dry the mycelia and subject them to solvent extraction, typically using a nonpolar solvent like chloroform or ethyl acetate, to extract the secondary metabolites.
3. Purification:
- Concentrate the crude extract under reduced pressure.
- Subject the concentrated extract to column chromatography using silica gel.
- Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
- Pool the fractions containing the compound of interest and subject them to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.
Diagram: Experimental Workflow for this compound Isolation
References
- 1. demos.library.tamu.edu [demos.library.tamu.edu]
- 2. Silicon induces resistance to the brown spot fungus Cochliobolus miyabeanus by preventing the pathogen from hijacking the rice ethylene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bibliographies: 'Cochliobolus miyabeanus' – Grafiati [grafiati.com]
- 4. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mitochondrial NADH-ubiquinone oxidoreductase activity by 1-methyl-4-phenylpyridinium ion [pubmed.ncbi.nlm.nih.gov]
- 6. Proton-Translocating NADH–Ubiquinone Oxidoreductase: Interaction with Artificial Electron Acceptors, Inhibitors, and Potential Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The complete mitochondrial genome of Cochliobolus miyabeanus (Dothideomycetes, Pleosporaceae) causing brown spot disease of rice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Cochlioquinone B solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cochlioquinone B. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments, particularly concerning its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a natural product belonging to the quinone family of compounds. It has been isolated from various fungi and is known for its diverse biological activities, including phytotoxic and cytotoxic effects.[1][2] It is a hydrophobic molecule, which often presents challenges in its formulation for biological assays.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?
This compound has poor solubility in water. It is recommended to first prepare a concentrated stock solution in an organic solvent. Common solvents for this purpose include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Dimethylformamide (DMF)
For most biological applications, especially cell-based assays, DMSO is the most frequently used solvent.
Q3: How do I prepare a working solution of this compound in an aqueous medium from a stock solution?
The standard procedure is to first dissolve this compound in a water-miscible organic solvent, such as DMSO, to create a high-concentration stock solution. This stock solution is then serially diluted to the final desired concentration in the aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline).
Q4: When I dilute my DMSO stock solution of this compound into my aqueous buffer, a precipitate forms. How can I prevent this?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in the aqueous medium might be exceeding its solubility limit. Try testing a lower final concentration.
-
Increase the percentage of organic solvent: While keeping the final concentration of the organic solvent as low as possible to avoid toxicity, a slight increase may be necessary to maintain solubility. It is crucial to determine the tolerance of your specific experimental system to the organic solvent.
-
Use a higher concentration stock solution: This allows for the addition of a smaller volume of the organic solvent to the aqueous medium, thereby lowering the final solvent concentration.
-
Vortexing/Sonication: After adding the stock solution to the aqueous medium, vortex the solution vigorously or use a sonicator to aid in dissolution.
-
Temperature: Gently warming the solution may help in dissolving the compound, but be cautious as heat can degrade sensitive compounds.
-
Co-solvents: In some cases, the use of a co-solvent like polyethylene glycol (PEG) or other solubilizing agents might be necessary.
Q5: What is the maximum concentration of DMSO that is safe for my cell culture experiments?
The cytotoxicity of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v).[3][4][5][6] It is highly recommended to perform a vehicle control experiment to determine the effect of the DMSO concentration on your specific cell line.
Troubleshooting Guides
Problem: Inconsistent results in biological assays.
Possible Cause:
-
Precipitation of this compound: The compound may be precipitating out of the solution over time, leading to a decrease in the effective concentration.
-
Degradation of this compound: The stability of this compound in aqueous solutions, especially at certain pH values or upon exposure to light, may be limited.[7]
-
Inaccurate stock solution concentration: Errors in weighing the compound or dissolving it completely in the stock solvent.
Solutions:
-
Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before use.
-
Fresh Preparations: Prepare fresh working solutions from the stock solution immediately before each experiment.
-
Stability Studies: If you suspect degradation, you can perform a simple stability study by preparing the working solution and measuring its activity or concentration at different time points.
-
Proper Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8][9] Protect the stock solution and working solutions from light.
Problem: High background or off-target effects in assays.
Possible Cause:
-
High concentration of organic solvent: The organic solvent used to dissolve this compound may be causing cellular stress or interfering with the assay components.
-
Contaminants in the compound: Impurities in the this compound sample.
Solutions:
-
Vehicle Control: Always include a vehicle control in your experiments. This is the assay medium containing the same final concentration of the organic solvent (e.g., DMSO) as the test samples, but without this compound.
-
Purity Check: Ensure the purity of your this compound sample using analytical techniques like HPLC.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | Vendor Data |
| Ethanol | Soluble | Vendor Data |
| Methanol | Soluble | Vendor Data |
| Dimethylformamide (DMF) | Soluble | Vendor Data |
| Water | Poorly Soluble | Inferred from chemical properties |
Table 2: Reported Biological Activity Concentrations of Cochlioquinone Analogs
| Biological Activity | Compound | Concentration | Reference |
| Cytotoxicity | Cochlioquinone A and Analogs | 5.5 - 9.5 µM (IC50) | [2] |
| Root Growth Inhibition | Cochlioquinone A | 20 ppm and 100 ppm | [2][10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution, but avoid excessive heat.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is crucial to mix thoroughly at each dilution step.
-
Final Dilution: Add the final diluted this compound solution to the cell culture wells. Ensure that the final concentration of DMSO is below the cytotoxic level for your specific cell line (typically ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO-containing medium (without this compound) to control wells.
Mandatory Visualization
Caption: Workflow for preparing and using this compound in biological assays.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic effects of dimethyl sulphoxide (DMSO) on cochlear organotypic cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to improve the stability of Cochlioquinone B in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Cochlioquinone B in experimental buffers.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
1. My this compound solution appears to be degrading. What are the common causes?
Degradation of this compound in aqueous solutions is a common issue primarily driven by two factors:
-
pH-dependent hydrolysis: Quinone structures, like that of this compound, are susceptible to nucleophilic attack by water, a reaction that is significantly accelerated at neutral to alkaline pH. This leads to the breakdown of the molecule and loss of biological activity.
-
Oxidation: Quinones can undergo oxidation, a process that can be catalyzed by factors such as exposure to light and the presence of metal ions in the buffer.
To mitigate these issues, it is crucial to carefully control the pH of your experimental buffer and protect the solution from light.
2. What is the optimal pH for maintaining this compound stability in an aqueous buffer?
3. I am observing precipitation of this compound in my aqueous buffer. What can I do?
This compound is a lipophilic molecule with limited solubility in aqueous solutions. Precipitation can occur if the concentration exceeds its solubility limit in the chosen buffer. Here are some troubleshooting steps:
-
Initial Dissolution in an Organic Solvent: It is standard practice to first dissolve this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), before preparing the final aqueous working solution.
-
Lowering the Final Concentration: If precipitation still occurs, consider lowering the final concentration of this compound in your experimental buffer.
-
Sonication: Gentle sonication of the final solution can sometimes help to dissolve small amounts of precipitate.
-
Buffer Composition: The solubility of compounds can be influenced by the composition of the buffer. While specific data for this compound is limited, you may need to empirically test different buffer systems.
4. Can I use antioxidants to improve the stability of this compound?
Yes, antioxidants can be effective in preventing oxidative degradation of quinones. Two commonly used antioxidants that are generally compatible with cell-based and biochemical assays are:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can protect against oxidative damage.
-
α-Tocopherol (Vitamin E): A lipid-soluble antioxidant that is particularly effective at protecting cell membranes from lipid peroxidation.
When using antioxidants, it is important to consider their own stability in culture media and their potential effects on the experimental system. For instance, ascorbic acid is unstable in solution and may need to be replenished.[1][2]
Data Presentation
Table 1: General Stability Profile of Quinone Compounds in Aqueous Solutions
| Parameter | Condition | General Stability Trend for Quinones | Recommendation for this compound |
| pH | Acidic (pH < 6) | More Stable | Maintain pH in the acidic to slightly acidic range if possible. |
| Neutral to Alkaline (pH ≥ 7) | Less Stable, prone to hydrolysis | Avoid prolonged storage at neutral or alkaline pH. Prepare fresh solutions before use. | |
| Light Exposure | Exposed to Light | Prone to Photodegradation | Protect solutions from light by using amber vials or wrapping containers in foil. |
| Kept in Dark | More Stable | Store stock and working solutions in the dark. | |
| Temperature | Elevated Temperature | Increased Degradation Rate | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them on ice. |
Note: This table provides general guidance based on the chemical properties of quinones. Specific stability data for this compound should be determined empirically for your experimental system.
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Working Solutions
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the powder is completely dissolved by gentle vortexing or brief sonication.
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution.
-
Dilute the stock solution to the final desired concentration in your pre-warmed (if for cell culture) experimental buffer.
-
To minimize precipitation, add the DMSO stock solution dropwise to the buffer while gently vortexing.
-
Ensure the final concentration of DMSO in the experimental buffer is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound under different buffer conditions. A specific HPLC method may need to be developed and validated for this compound.
-
Preparation of Stability Samples:
-
Prepare solutions of this compound at a known concentration in the different buffers to be tested (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES buffer pH 7.2, Tris buffer pH 7.4, and an acidic buffer like citrate buffer pH 5.0).
-
For each buffer condition, prepare multiple identical samples.
-
Store the samples under the desired conditions (e.g., 4°C, room temperature, 37°C) and protect them from light.
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.
-
Analyze the concentration of the remaining this compound using a validated reverse-phase HPLC (RP-HPLC) method with UV detection. A C18 column is often suitable for such compounds. The mobile phase will likely consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, possibly with an acid modifier like formic acid to improve peak shape. The detection wavelength should be set at the maximum absorbance of this compound.
-
Quantify the peak area of this compound and compare it to the initial (time 0) peak area to determine the percentage of degradation.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each buffer condition.
-
Calculate the degradation rate constant (k) and the half-life (t½) for this compound in each buffer.
-
Mandatory Visualizations
Caption: Putative degradation pathway of this compound.
Caption: Experimental workflow for stability assessment.
References
Optimizing Cochlioquinone B Dosage for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Cochlioquinone B in cell-based assays. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring meroterpenoid, a class of chemical compounds with mixed biosynthetic origins. Its primary known mechanism of action is the inhibition of NADH-ubiquinone reductase (Complex I) in the mitochondrial electron transport chain.[1] This inhibition disrupts cellular respiration and ATP production, which can lead to cytotoxic effects.
Q2: What is a recommended starting concentration for this compound in a new cell-based assay?
A definitive starting concentration for this compound can vary significantly depending on the cell line and the specific assay. However, based on the activity of its close structural analogs, a starting range of 1 µM to 25 µM is recommended for initial experiments. For instance, the related compound anhydrocochlioquinone A has shown IC50 values ranging from 5.4 to 20.3 µM in various human cancer cell lines.[2] Cochlioquinone A has demonstrated inhibitory activity in the low micromolar range (IC50 values of 3 µM to 11 µM) in different assays.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound for my experiments?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[4] DMSO is the most common solvent for preparing stock solutions for cell-based assays.
-
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound: 472.61 g/mol ).
-
In a sterile microcentrifuge tube, add the calculated volume of high-purity, sterile DMSO to the this compound powder.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5% , with an ideal target of 0.1% or less to minimize solvent-induced artifacts.[5][6][7] Always include a vehicle control (cells treated with the same final concentration of DMSO as your experimental wells) to account for any effects of the solvent itself.[8]
Troubleshooting Guide
Problem 1: I am observing high levels of cytotoxicity even at low concentrations of this compound.
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to mitochondrial inhibitors.
-
Solution: Perform a thorough literature search for the sensitivity of your specific cell line to mitochondrial complex I inhibitors. If data is unavailable, conduct a broad-range dose-response experiment (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your cells.
-
-
Possible Cause 2: Generation of Reactive Oxygen Species (ROS). As a quinone-based compound and a mitochondrial inhibitor, this compound can lead to the production of reactive oxygen species (ROS), which can induce oxidative stress and cell death.[9][10]
-
Solution: Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to determine if the observed cytotoxicity is ROS-dependent. You can also measure ROS levels directly using fluorescent probes.
-
-
Possible Cause 3: Off-Target Effects. Quinone structures can be reactive and may interact with other cellular components.[2][3]
-
Solution: If possible, use an orthogonal assay to confirm the on-target effect. For example, measure mitochondrial respiration directly to confirm complex I inhibition.
-
Problem 2: My results are inconsistent or not reproducible.
-
Possible Cause 1: Compound Instability. this compound may be unstable in solution over time, especially when exposed to light or repeated freeze-thaw cycles.
-
Solution: Prepare fresh dilutions from a frozen stock solution for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C and protect them from light.
-
-
Possible Cause 2: Compound Precipitation. If the final concentration of this compound exceeds its solubility in the cell culture medium, it may precipitate, leading to inconsistent effective concentrations.
-
Solution: Visually inspect your prepared media for any signs of precipitation. When diluting the DMSO stock into aqueous media, add the stock solution to the media while vortexing to ensure rapid and even dispersion.[11]
-
-
Possible Cause 3: Inconsistent Cell Health or Density. Variations in cell passage number, confluency, or overall health can significantly impact experimental outcomes.
-
Solution: Use cells within a consistent passage number range and ensure a uniform seeding density across all wells.
-
Problem 3: I am not observing any effect of this compound, even at high concentrations.
-
Possible Cause 1: Cell Line Resistance. Some cell lines may have intrinsic resistance mechanisms to mitochondrial inhibitors.
-
Solution: Confirm the expression and activity of mitochondrial complex I in your cell line. Consider using a positive control compound known to inhibit complex I to validate your assay system.
-
-
Possible Cause 2: Incorrect Assay Endpoint. The chosen assay may not be sensitive to the effects of mitochondrial inhibition within your experimental timeframe.
-
Solution: As this compound affects cellular metabolism, assays measuring ATP levels, cell proliferation (over a longer time course), or apoptosis may be more appropriate than short-term viability assays.
-
-
Possible Cause 3: Compound Degradation. The this compound stock solution may have degraded.
-
Solution: Use a fresh aliquot of the stock solution or prepare a new stock.
-
Data Presentation
Table 1: Recommended Starting Concentrations and Vehicle Control for this compound Assays
| Parameter | Recommendation | Rationale |
| Starting Concentration Range | 1 µM - 25 µM | Based on IC50 values of structurally similar compounds like anhydrocochlioquinone A (5.4 - 20.3 µM) and Cochlioquinone A (3 - 11 µM).[2][3] |
| Stock Solution Solvent | DMSO (high purity, sterile) | This compound is readily soluble in DMSO.[4] |
| Stock Solution Concentration | 10 mM | A 1000x stock for a 10 µM final concentration, minimizing the final DMSO concentration. |
| Final Vehicle (DMSO) Concentration | ≤ 0.5% (ideal: ≤ 0.1%) | To avoid solvent-induced cytotoxicity and other artifacts.[5][6][7] |
| Vehicle Control | Media + same final % of DMSO | Essential for differentiating the effect of the compound from the effect of the solvent.[8] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 2x working solution of this compound by diluting the 10 mM DMSO stock in complete cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.12 µM, 1.56 µM).
-
Prepare a 2x vehicle control solution containing the same percentage of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add 50 µL of fresh medium.
-
Add 50 µL of the 2x this compound working solutions or the 2x vehicle control to the appropriate wells to achieve a 1x final concentration.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Assay:
-
Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Visualizations
References
- 1. Biological Efficacy of Cochlioquinone-9, a Natural Plant Defense Compound for White-Backed Planthopper Control in Rice | MDPI [mdpi.com]
- 2. ias.ac.in [ias.ac.in]
- 3. caymanchem.com [caymanchem.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Evidence for the generation of reactive oxygen species from hydroquinone and benzoquinone: Roles in arsenite oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
Overcoming common issues in Cochlioquinone B experiments
Welcome to the technical support center for Cochlioquinone B experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered when working with this natural product.
I. FAQs: General Information
Q1: What is this compound and what are its primary known activities?
This compound is a meroterpenoid, a class of secondary metabolites produced by fungi. It is known to exhibit a range of biological activities, including phytotoxic, cytotoxic, immunosuppressive, and antibacterial effects. Its primary mechanism of action is the inhibition of NADH-ubiquinone reductase (Complex I) in the mitochondrial respiratory chain.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, can be stored at -20°C for up to three months. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] While many compounds are stable for short periods at warmer temperatures, long-term storage at -20°C is optimal.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during experiments with this compound, offering potential causes and solutions.
Solubility and Stability
Q1: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous cell culture medium. What should I do?
This is a common issue with hydrophobic compounds like this compound.
-
Potential Cause: The compound's low aqueous solubility is exceeded upon dilution.
-
Troubleshooting Steps:
-
Optimize Dilution: Instead of a large, single dilution, try a serial dilution, adding the DMSO stock to the aqueous buffer in smaller increments with vigorous mixing.
-
Use a Co-solvent: Incorporate a small percentage of a water-miscible organic co-solvent, such as ethanol or methanol, into your final assay medium to improve solubility. Always include a vehicle control with the same co-solvent concentration.
-
Sonication: After dilution, briefly sonicate the solution in a water bath to aid in dissolving any precipitate.
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration of this compound that remains soluble in your specific assay buffer and avoid exceeding this limit.
-
Q2: I am concerned about the stability of my this compound stock solution in DMSO over time. How can I ensure its integrity?
While DMSO is a common solvent, long-term storage can sometimes lead to degradation, especially if the DMSO is not anhydrous.
-
Potential Cause: Absorption of water by DMSO can lead to hydrolysis of the compound. Quinone structures can also be susceptible to degradation.[2]
-
Troubleshooting Steps:
-
Use Anhydrous DMSO: Prepare stock solutions with high-quality, anhydrous DMSO.
-
Aliquot and Store Properly: Store stock solutions in small, tightly sealed aliquots at -20°C to minimize exposure to air and moisture.
-
Fresh Preparations: For critical experiments, consider preparing fresh dilutions from a recently made stock solution.
-
Purity Check: If you suspect degradation, the purity of the stock solution can be checked by techniques such as HPLC.
-
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for stock solutions. |
| Ethanol | Soluble | Can be used as a co-solvent. |
| Methanol | Soluble | Can be used as a co-solvent. |
| Water | Sparingly soluble | Prone to precipitation. |
This table provides general solubility information. It is crucial to experimentally determine the solubility in your specific assay buffer.
Assay-Specific Issues
Q1: I am seeing inconsistent results in my NADH:ubiquinone reductase (Complex I) inhibition assay. What could be the cause?
Reproducibility issues in enzyme inhibition assays can stem from several factors.
-
Potential Causes:
-
Inconsistent enzyme activity.
-
Substrate or inhibitor degradation.
-
Variability in pipetting or mixing.
-
-
Troubleshooting Steps:
-
Enzyme Quality Control: Ensure the mitochondrial preparation or purified Complex I is of consistent quality and activity. Run a positive control with a known inhibitor like rotenone.
-
Pre-incubation Time: Standardize the pre-incubation time of the enzyme with this compound before initiating the reaction.
-
Assay Conditions: Maintain consistent pH, temperature, and substrate concentrations across all experiments.
-
Mixing: Ensure thorough mixing of all components upon addition.
-
Q2: My absorbance-based cytotoxicity assay (e.g., MTT, XTT) results are not correlating with visual inspection of cell death. What is happening?
Colored compounds like this compound (which is a yellow pigment) can interfere with colorimetric assays.
-
Potential Cause: The intrinsic color of this compound can absorb light at the same wavelength as the formazan product of the assay, leading to artificially high absorbance readings.[3][4]
-
Troubleshooting Steps:
-
Control Wells: Include control wells containing this compound in cell-free media to measure its background absorbance. Subtract this background from the absorbance of your treated wells.
-
Alternative Assays: Switch to a non-colorimetric cytotoxicity assay, such as a fluorescence-based assay (e.g., Calcein AM/ethidium homodimer) or a luminescence-based assay (e.g., measuring ATP levels).
-
Wash Step: Before adding the colorimetric reagent, gently wash the cells to remove any residual compound.
-
Q3: I am observing high background fluorescence in my fluorescence-based assays. Could this compound be the cause?
Some natural products can be autofluorescent, which can interfere with fluorescence-based measurements.
-
Potential Cause: this compound may fluoresce in the same spectral region as your fluorescent probe.
-
Troubleshooting Steps:
-
Spectral Scan: Perform a fluorescence scan of this compound alone to determine its excitation and emission spectra. If it overlaps with your probe, you may need to select a different fluorescent dye.
-
Compound-Only Controls: Run controls with this compound in the absence of cells or your fluorescent probe to quantify its background fluorescence.
-
Increase Signal-to-Noise: Optimize your assay to maximize the signal from your probe relative to the background fluorescence of the compound.
-
Off-Target Effects and Data Interpretation
Q1: I am observing cellular effects that don't seem to be directly related to mitochondrial respiration. Could this compound have off-target effects?
While the primary target is Complex I, like many small molecules, this compound could have off-target activities. For instance, the related compound Cochlioquinone A has been shown to inhibit diacylglycerol kinase.[5]
-
Potential Cause: this compound may be interacting with other cellular targets, such as kinases.
-
Troubleshooting Steps:
-
Target Engagement Assays: If you have a specific off-target in mind, you can perform direct binding or enzymatic assays to test for interaction.
-
Phenotypic Profiling: Use a broader panel of cell lines or a systems biology approach (e.g., proteomics, transcriptomics) to identify other pathways affected by this compound.
-
SAR Analysis: Compare the activity of this compound with that of its analogs to understand which structural features are responsible for the observed off-target effects.
-
III. Experimental Protocols and Methodologies
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol that should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the wells should be below 0.5%. Add the diluted compound to the cells and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Data Presentation: Example IC50 Values for a Related Compound (Cochlioquinone A)
| Cell Line | Cancer Type | IC50 (µM) |
| HTB-26 | Breast Cancer | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
Note: This data is for Cochlioquinone A and serves as an example. IC50 values for this compound should be determined experimentally for each cell line.[6]
IV. Signaling Pathways and Visualizations
Mitochondrial Complex I Inhibition Pathway
This compound inhibits Complex I of the mitochondrial electron transport chain. This disruption has several downstream consequences that contribute to its biological effects.
Caption: this compound inhibits Complex I, blocking electron transport and ATP synthesis.
Troubleshooting Workflow for Unexpected Cytotoxicity Results
This workflow can help you systematically address discrepancies in your cytotoxicity data.
Caption: A logical workflow to troubleshoot unexpected cytotoxicity assay results.
References
- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cochlioquinone A, an inhibitor of diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cochlioquinone B degradation products and their interference in assays
Welcome to the Technical Support Center for Cochlioquinone B. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on degradation and assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a natural product belonging to the cochlioquinone class of meroterpenoids, which are characterized by a benzoquinone core.[1] These compounds are typically produced by fungi.[1] this compound and its analogs have been reported to exhibit a range of biological activities, including phytotoxic, antibacterial, and cytotoxic effects.[1] Due to its quinone structure, this compound can be susceptible to degradation and may interfere with certain biological assays.
Q2: My this compound solution has changed color. What does this indicate?
A color change in your this compound solution, often to a brownish hue from its original yellow, is a common indicator of degradation.[2] This is a sign that the compound is no longer pure and may not be suitable for your experiment, as the degradation products could have different biological activities or interfere with your assay. It is advisable to prepare fresh solutions if a significant color change is observed.[2]
Q3: What are the primary factors that can cause the degradation of this compound?
Based on the general behavior of benzoquinones, the main factors contributing to the degradation of this compound are likely:
-
pH: Benzoquinones are generally more stable in acidic conditions and can degrade under alkaline conditions.[2]
-
Light: Exposure to light, particularly UV light, can induce photochemical reactions leading to degradation.[2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[2]
-
Oxidizing and Reducing Agents: The presence of oxidizing agents (like hydrogen peroxide) or reducing agents in the experimental setup can promote degradation.[3][4]
-
Presence of Nucleophiles: The benzoquinone ring is an electrophile and can react with nucleophiles, such as thiol groups present in some buffers (e.g., DTT) or biological molecules (e.g., cysteine residues in proteins).
Q4: What are the likely degradation products of this compound?
While specific degradation products of this compound have not been extensively characterized in the literature, based on the degradation pathways of other benzoquinones, potential degradation products could include:
-
Hydroquinone derivatives: Reduction of the benzoquinone moiety.
-
Catechol derivatives: Further oxidation and rearrangement products.[5]
-
Products of ring cleavage: Under more stringent oxidative conditions, the aromatic ring can be cleaved to form smaller organic acids like malonic acid and acetic acid.[3][5]
-
Adducts with nucleophiles: If nucleophiles are present, covalent adducts may form.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Biological Assays
Possible Cause: Interference from this compound or its degradation products. Benzoquinones are known Pan-Assay Interference Compounds (PAINS).[6][7]
Troubleshooting Steps:
-
Assess Compound Stability:
-
Method: Prepare a solution of this compound in the assay buffer.
-
Analysis: Monitor the solution over time using HPLC with UV-Vis or MS detection. Look for the appearance of new peaks or a decrease in the parent compound peak.
-
Interpretation: The presence of new peaks indicates degradation. The rate of degradation will help determine the stability window for your experiment.
-
-
Control for Redox Cycling:
-
Problem: Quinones can undergo redox cycling, generating reactive oxygen species (ROS) that can lead to non-specific effects in cell-based assays or interfere with assay components.
-
Solution: Include antioxidants, such as N-acetylcysteine (NAC), in your assay as a control to see if the observed effect is mitigated. Be aware that some antioxidants might directly react with this compound.
-
-
Address Thiol Reactivity:
-
Problem: The benzoquinone ring of this compound is an electrophile and can react with thiol-containing molecules, such as cysteine residues in proteins, leading to covalent modification and potential enzyme inhibition or non-specific binding.[8]
-
Solution:
-
Perform the assay in the presence and absence of a thiol-scavenging agent like Dithiothreitol (DTT) or β-mercaptoethanol. A change in the activity of this compound could suggest thiol reactivity. Caution: These agents can also reduce the quinone, so results should be interpreted carefully.
-
Use a protein-free version of the assay, if possible, to see if the interference persists.
-
-
-
Run Counter-Screens:
-
Method: Test this compound in an orthogonal assay that is less susceptible to the suspected interference mechanism. For example, if you suspect redox activity is causing a false positive in a fluorescence-based assay, use a label-free detection method like surface plasmon resonance (SPR).
-
Issue 2: Poor Reproducibility Between Experiments
Possible Cause: Inconsistent degradation of this compound due to variations in experimental conditions.
Troubleshooting Steps:
-
Standardize Solution Preparation and Handling:
-
Always prepare fresh solutions of this compound immediately before use.
-
Use high-purity solvents and reagents to avoid contaminants that could catalyze degradation.
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Control the temperature of your solutions and experiments.
-
-
Control for pH:
-
Ensure that the pH of your assay buffer is consistent between experiments. If possible, perform the assay at a slightly acidic pH where benzoquinones are generally more stable.[2]
-
-
Monitor Storage Conditions:
-
Store the solid compound and stock solutions at the recommended temperature (typically -20°C or lower) and protected from light.
-
Consider aliquoting stock solutions to avoid repeated freeze-thaw cycles.
-
Data Summary
Table 1: General Stability of Benzoquinones under Various Conditions (Inferred for this compound)
| Condition | General Stability of Benzoquinones | Recommended Handling for this compound |
| pH | More stable in acidic conditions; degradation increases with alkalinity.[2] | Maintain a consistent, slightly acidic to neutral pH in buffers. Avoid highly alkaline conditions. |
| Light | Susceptible to photodegradation, especially UV light.[2] | Protect solutions from light at all times using amber vials or foil. |
| Temperature | Degradation rate increases with temperature.[2] | Prepare solutions fresh and keep them on ice. Store stock solutions at ≤ -20°C. |
| Oxygen | Can undergo oxidative degradation.[2] | Degas solvents if working under strictly anaerobic conditions. |
| Thiols | Can react to form adducts. | Be aware of potential reactions with thiol-containing reagents (e.g., DTT, β-mercaptoethanol). |
Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound by HPLC
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol). Dilute the stock solution to the final working concentration in the desired aqueous buffer (e.g., PBS, cell culture medium).
-
Incubation: Incubate the solution under various conditions to be tested (e.g., different pH values, temperatures, or light exposure).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Sample Preparation: Quench any ongoing reaction by adding an equal volume of cold acetonitrile or methanol. Centrifuge to precipitate any salts or proteins.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC with a C18 column. Use a suitable gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid for better peak shape).
-
Detection: Monitor the elution profile using a UV-Vis detector at a wavelength where this compound has a strong absorbance. A mass spectrometer can be used for more detailed analysis of degradation products.
-
Data Analysis: Quantify the peak area of this compound at each time point to determine the rate of degradation. The appearance of new peaks will indicate the formation of degradation products.
Visualizations
Caption: Factors leading to this compound degradation and subsequent assay interference.
References
- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of 2,5-dihydroxy-1,4-benzoquinone by hydrogen peroxide: a combined kinetic and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
How to prevent Cochlioquinone B precipitation in culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Cochlioquinone B in a research setting. Particular focus is given to preventing its precipitation in culture media to ensure experimental accuracy and reproducibility.
Frequently Asked questions (FAQs)
| Question | Answer |
| What is this compound and what are its common applications? | This compound is a type of meroterpenoid, a class of secondary metabolites produced by various fungi.[1][2] It is recognized as a phytotoxic agent and an inhibitor of NADH-ubiquinone reductase.[3] In research, it is often investigated for its potential cytotoxic and other biological activities.[1][2] |
| What are the known solvents for this compound? | This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[3][4][5] It is poorly soluble in aqueous solutions. |
| Why does this compound precipitate in my culture media? | Precipitation of this compound in aqueous-based culture media is a common issue due to its hydrophobic nature. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into the culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate. |
| What is the recommended storage condition for this compound? | This compound should be stored at -20°C.[3][4][5] |
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to preparing and using this compound in cell culture to minimize precipitation.
Stock Solution Preparation
Proper preparation of a concentrated stock solution is the first critical step.
Recommended Solvent:
-
Anhydrous DMSO is the preferred solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for cell culture applications. Ensure the DMSO is of high purity and has not absorbed water, as this can reduce its solubilizing capacity.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 472.61 g/mol ). For example, to prepare 1 ml of a 10 mM stock solution, you would need 4.726 mg of this compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the weighed this compound. To aid dissolution, you can gently warm the solution to 37°C and vortex or sonicate it for a short period.
-
Verification: Visually inspect the solution to ensure that the compound is completely dissolved and no particulates are visible.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A supplier suggests that when stored at -80°C, the solution can be used within 6 months, and at -20°C, within 1 month.[5]
Stock Solution Molarity Calculator:
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 2.116 mL | 10.580 mL | 21.160 mL |
| 5 mM | 0.423 mL | 2.116 mL | 4.232 mL |
| 10 mM | 0.212 mL | 1.058 mL | 2.116 mL |
This table is based on the molecular weight of 472.61 g/mol for this compound.[3]
Dilution into Culture Media
The dilution step is the most common point of precipitation. The following strategies can help mitigate this issue.
Key Recommendations:
-
Maintain a Low Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced precipitation and cytotoxicity. A final DMSO concentration of ≤ 0.5% is generally well-tolerated by most cell lines, with ≤ 0.1% being ideal, especially for sensitive primary cells.
-
Pre-warm the Culture Media: Before adding the this compound stock solution, warm the culture medium to 37°C. Adding a cold stock solution to warm media can cause thermal shock and induce precipitation.
-
Method of Addition: Add the this compound stock solution dropwise to the pre-warmed culture medium while gently vortexing or swirling the medium. Never add the aqueous medium directly to the concentrated DMSO stock. This rapid change in solvent environment is a primary cause of precipitation.
-
Serial Dilution: For achieving higher final concentrations of this compound, a serial dilution approach is recommended. First, create an intermediate dilution of the stock solution in a small volume of pre-warmed medium. After ensuring it is fully dissolved, this intermediate dilution can then be added to the final culture volume.
Experimental Workflow and Considerations
Experimental Workflow for Dosing Cells with this compound:
References
Adjusting Cochlioquinone B concentration for different cell lines
Welcome to the technical support center for Cochlioquinone B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter when determining the optimal concentration of this compound for different cell lines.
Q1: Why do different cell lines exhibit varying sensitivity to this compound?
A1: The sensitivity of cell lines to a particular compound is influenced by a multitude of factors, including:
-
Genetic and Phenotypic Differences: Each cell line possesses a unique genetic makeup, leading to variations in the expression levels of proteins involved in drug uptake, metabolism, and efflux.
-
Target Expression and Activity: this compound has been reported to inhibit NADH ubiquinone reductase, a key component of the mitochondrial electron transport chain.[1] The expression and activity levels of this enzyme can differ between cell lines, affecting their susceptibility.
-
Signaling Pathway Dependencies: Cell lines rely on different signaling pathways for survival and proliferation. Cochlioquinones have been shown to induce apoptosis by blocking the cell cycle and inhibiting key enzymes that regulate cell proliferation.[2] The dependence of a cell line on pathways affected by this compound will dictate its sensitivity. For instance, a related compound, anhydrocochlioquinone A, was found to induce apoptosis in HCT116 cells by downregulating Bcl-2 protein.[3]
-
Metabolic Rate: Cells with higher metabolic rates may be more susceptible to agents that target mitochondrial function.
Due to this inherent variability, it is crucial to empirically determine the optimal concentration of this compound for each cell line.
Q2: I am not observing a significant cytotoxic effect of this compound on my cells. What are the possible reasons?
A2: Several factors could contribute to a lack of cytotoxic response:
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. It is recommended to perform a dose-response experiment with a wide range of concentrations. Based on studies of related cochlioquinone compounds, a starting range of 1 µM to 100 µM could be considered.[3][4]
-
Insufficient Incubation Time: The duration of treatment may be too short. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal exposure time.
-
Cell Line Resistance: The cell line you are using may be inherently resistant to this compound's mechanism of action.
-
Compound Stability: Ensure that this compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.
-
Solvent Issues: If using a solvent like DMSO, ensure the final concentration in the culture medium is not toxic to the cells (typically ≤ 0.5%). Always include a vehicle-only control.
Q3: How do I determine the starting concentration range for my dose-response experiment with this compound?
Data Presentation: Hypothetical IC50 Values for this compound
The following table presents hypothetical IC50 values for this compound in different cancer cell lines to illustrate the expected variability. Note: These are not experimentally verified values and should be determined empirically.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 15.5 |
| MCF-7 | Breast Cancer | 25.2 |
| A549 | Lung Cancer | 8.9 |
| HepG2 | Liver Cancer | 42.1 |
| B16 | Melanoma | 5.7 |
Experimental Protocols
Determining Optimal this compound Concentration using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of viability.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Cell culture medium appropriate for your cell line
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO) and a no-treatment control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Apoptosis Induction by this compound
Cochlioquinones can induce apoptosis, or programmed cell death.[2] The following diagram illustrates a simplified, hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Troubleshooting Apoptosis Assays
Q4: My Annexin V/PI flow cytometry results for this compound-treated cells are unclear.
A4: Ambiguous flow cytometry data can arise from several issues:
-
Incorrect Gating: Ensure you have proper controls (unstained cells, single-stained Annexin V positive, and single-stained PI positive cells) to set your gates correctly.
-
Suboptimal Staining: The concentrations of Annexin V and PI may need optimization for your cell type.
-
Timing of Analysis: Apoptosis is a dynamic process. If you analyze too early, you may not see a significant apoptotic population. If you analyze too late, cells may have progressed to secondary necrosis (Annexin V+/PI+). A time-course experiment is recommended.
-
Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false positive PI staining. Use a gentle cell detachment method and handle cells with care.[7]
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cochlioquinone Derivatives with Apoptosis‐Inducing Effects on HCT116 Colon Cancer Cells from the Phytopathogenic Fungus… [ouci.dntb.gov.ua]
- 4. Biological activities and mass fragmentation pathways of meroterpenoid cochlioquinones from plant pathogenic fungus Bipolaris sorokiniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. yeasenbio.com [yeasenbio.com]
Troubleshooting inconsistent results with Cochlioquinone B
Welcome to the technical support center for Cochlioquinone B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a meroterpenoid, a class of secondary metabolites produced by fungi, notably from species like Cochliobolus miyabeanus.[1] Its primary known mechanism of action is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[2] This inhibition disrupts the electron transport chain, leading to decreased ATP production and an increase in reactive oxygen species (ROS), which can, in turn, trigger various cellular signaling pathways related to stress responses and cell death.
Q2: In what solvents is this compound soluble?
This compound is a solid that is soluble in several organic solvents. For laboratory use, it is recommended to dissolve it in:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[3][4] Under these conditions, it is reported to be stable for at least four years.[3] It is typically shipped at room temperature as a non-hazardous chemical.
Troubleshooting Inconsistent Results
Inconsistencies in experimental outcomes with this compound can arise from a variety of factors, from compound handling to the specifics of the experimental setup. This section addresses common issues in a question-and-answer format.
Issue 1: High variability in cytotoxicity assays.
Q: My dose-response curves for this compound cytotoxicity are not consistent between experiments. What could be the cause?
A: Variability in cell-based assays is a common issue and can be attributed to several factors not necessarily specific to this compound itself.[5]
-
Cell Passage Number: Using cells of a high passage number can lead to phenotypic and genotypic drift, altering their response to cytotoxic agents. It is advisable to use cells within a consistent and low passage range for all experiments.
-
Cell Seeding Density: Inconsistent cell numbers at the start of an experiment will lead to variable results. Ensure precise cell counting and even distribution in multi-well plates.[5]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability, leading to an "edge effect."[5] To mitigate this, it is best practice to fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.
-
Batch-to-Batch Variability: While not specifically documented for this compound, batch-to-batch differences in the purity or isomeric composition of a compound can lead to inconsistent results.[6][7][8] If you suspect this, it is advisable to test new batches against a previous, validated batch.
Issue 2: Unexpected or off-target effects.
Q: I am observing cellular effects that are not consistent with mitochondrial complex I inhibition. Could this compound have off-target effects?
A: While the primary target of this compound is mitochondrial complex I, it is plausible that, like many small molecules, it could have off-target effects, especially at higher concentrations.[9]
-
ROS-Mediated Effects: The inhibition of complex I leads to the production of reactive oxygen species (ROS).[10] ROS are highly reactive molecules that can interact with and modify a wide range of cellular components, including lipids, proteins, and DNA, leading to a cascade of secondary effects that might be perceived as off-target.
-
Quinone Reactivity: this compound possesses a quinone moiety, which can be redox-active and potentially interact with other cellular targets.
-
Purity of the Compound: Impurities in the this compound sample could be responsible for unexpected biological activities. Ensure you are using a high-purity compound.
Issue 3: Difficulty in reproducing results from published literature.
Q: I am unable to reproduce the IC50 values for this compound reported in a publication. What could be the reason?
A: Discrepancies between published results and your own findings can be due to subtle differences in experimental conditions.
-
Cell Line Differences: The specific cell line and even different subclones of the same cell line can exhibit varying sensitivities to a compound.
-
Assay Conditions: Factors such as the type of cell culture medium, serum concentration, and incubation time can all influence the apparent cytotoxicity of a compound.
-
Assay Method: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity with MTT, membrane integrity with LDH release). The choice of assay can significantly impact the determined IC50 value.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₀O₆ | [4] |
| Molecular Weight | 472.61 g/mol | [4] |
| Appearance | Solid | [3] |
| Storage Temperature | -20°C | [3][4] |
| Stability | ≥ 4 years at -20°C | [3] |
| Solubility | DMF, DMSO, Ethanol, Methanol | [3] |
Table 2: Troubleshooting Checklist for Inconsistent Cytotoxicity Results
| Potential Cause | Recommended Action |
| Compound Handling | |
| Improper Storage | Store at -20°C. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inaccurate Concentration | Verify calculations and pipetting accuracy. Prepare fresh dilutions for each experiment. |
| Cell Culture | |
| High Cell Passage | Use cells within a defined, low passage number range. |
| Inconsistent Seeding | Perform accurate cell counts and ensure even cell distribution in plates. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma. |
| Assay Conditions | |
| Edge Effects | Fill perimeter wells of plates with sterile liquid and do not use for data collection. |
| Variable Incubation Time | Standardize the duration of compound exposure across all experiments. |
| Serum Concentration | Use the same batch and concentration of serum in your culture medium. |
| Data Analysis | |
| Inappropriate Curve Fitting | Use a suitable non-linear regression model to calculate IC50 values. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM). c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C.
Protocol 2: General Cytotoxicity Assay using MTT
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and resuspend cells in fresh culture medium. c. Count the cells and adjust the density to the desired concentration (e.g., 5,000-10,000 cells per well). d. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or medium to the outer wells. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: a. Prepare serial dilutions of this compound from your stock solution in culture medium. b. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C until formazan crystals are visible. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 5 minutes. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways
// Nodes CochlioquinoneB [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; MitoComplexI [label="Mitochondrial\nComplex I", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; p38_JNK [label="p38/JNK\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=doubleoctagon]; Akt_mTOR_pathway [label="Akt/mTOR Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Akt_mTOR_inhibition [label="Akt/mTOR\nInhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth_Proliferation [label="↓ Cell Growth &\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_pathway [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; NFkB_inhibition [label="NF-κB\nInhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="↓ Inflammation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges CochlioquinoneB -> MitoComplexI [label="Inhibits"]; MitoComplexI -> ROS; ROS -> MAPK_pathway [label="Activates"]; MAPK_pathway -> p38_JNK; p38_JNK -> Apoptosis;
ROS -> Akt_mTOR_pathway [label="Modulates"]; Akt_mTOR_pathway -> Akt_mTOR_inhibition; Akt_mTOR_inhibition -> CellGrowth_Proliferation; Akt_mTOR_inhibition -> Apoptosis;
ROS -> NFkB_pathway [label="Modulates"]; NFkB_pathway -> NFkB_inhibition; NFkB_inhibition -> Inflammation; NFkB_inhibition -> Apoptosis; } .dot Caption: Putative signaling pathways affected by this compound.
Experimental Workflow
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepareStock [label="Prepare this compound\nStock Solution (e.g., 10 mM in DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; SeedCells [label="Seed Cells in 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate24h [label="Incubate 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; PrepareDilutions [label="Prepare Serial Dilutions\nof this compound", fillcolor="#FBBC05", fontcolor="#202124"]; TreatCells [label="Treat Cells with this compound\n(24-72h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AddMTT [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; IncubateMTT [label="Incubate 2-4h", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Solubilize Formazan Crystals\n(DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReadAbsorbance [label="Read Absorbance (570 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AnalyzeData [label="Analyze Data & Calculate IC50", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> PrepareStock; PrepareStock -> PrepareDilutions; SeedCells -> Incubate24h; Incubate24h -> TreatCells; PrepareDilutions -> TreatCells; TreatCells -> AddMTT; AddMTT -> IncubateMTT; IncubateMTT -> Solubilize; Solubilize -> ReadAbsorbance; ReadAbsorbance -> AnalyzeData; AnalyzeData -> End; } .dot Caption: General workflow for a cytotoxicity assay with this compound.
Troubleshooting Logic
// Nodes InconsistentResults [label="Inconsistent Results?"]; CheckCompound [label="Check Compound Handling", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; CheckCells [label="Check Cell Culture\nConditions", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckAssay [label="Check Assay\nParameters", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Storage [label="Proper Storage?\n(-20°C)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; FreshDilutions [label="Fresh Dilutions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Passage [label="Low Passage?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seeding [label="Consistent Seeding?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mycoplasma [label="Mycoplasma Free?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
EdgeEffect [label="Avoiding Edge Effect?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="Consistent Incubation?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges InconsistentResults -> CheckCompound; InconsistentResults -> CheckCells; InconsistentResults -> CheckAssay;
CheckCompound -> Storage; Storage -> FreshDilutions [label="Yes"];
CheckCells -> Passage; Passage -> Seeding [label="Yes"]; Seeding -> Mycoplasma [label="Yes"];
CheckAssay -> EdgeEffect; EdgeEffect -> Incubation [label="Yes"]; } .dot Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mitochondrial complex I induces mitochondrial ferroptosis by regulating CoQH2 levels in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Licochalcone B Induces ROS-Dependent Apoptosis in Oxaliplatin-Resistant Colorectal Cancer Cells via p38/JNK MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Batch Selection via In Vitro/In Vivo Correlation in Pharmacokinetic Bioequivalence Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzoquinone induces ROS-dependent mitochondria-mediated apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactive Properties of Cochlioquinone A and Cochlioquinone B
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the differential efficacy and mechanisms of action of two prominent members of the cochlioquinone family.
Cochlioquinone A and Cochlioquinone B are meroterpenoid natural products isolated from various fungal species, including those of the Bipolaris and Cochliobolus genera. While structurally related, these compounds exhibit distinct biological activities and mechanisms of action, making them subjects of interest for drug discovery and development. This guide provides a comprehensive comparison of their efficacy, supported by available experimental data, detailed methodologies, and visual representations of their signaling pathways.
Comparative Efficacy: A Summary of In Vitro Activities
The following tables summarize the available quantitative data on the biological activities of Cochlioquinone A and this compound. It is important to note that a direct head-to-head comparative study under identical experimental conditions is not extensively available in the current literature. Therefore, the data presented here is compiled from various independent studies, and direct comparison of absolute potency should be approached with caution.
Table 1: Enzyme Inhibition and Receptor Antagonism
| Compound | Target | Assay Type | Value | Reference |
| Cochlioquinone A | Diacylglycerol Kinase (DGK) | Ki | 3.1 µM | [1] |
| Diacylglycerol Kinase (DGK) | IC50 (phosphatidic acid reduction) | 3 µM | [1] | |
| Diacylglycerol Acyltransferase (DGAT) | IC50 | 5.6 µM | [1] | |
| Human CCR5 Chemokine Receptor | IC50 (binding competition) | 11 µM | [1] | |
| This compound | NADH-Ubiquinone Oxidoreductase (Complex I) | Inhibition noted | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Antimicrobial and Antiparasitic Activity
| Compound | Organism/Cell Line | Activity | Value | Reference |
| Cochlioquinone A | Leishmania amazonensis | Leishmanicidal | EC50 = 1.7 µM | |
| Staphylococcus aureus | Antibacterial | MIC > 15 ppm | ||
| Bacillus subtilis | Antibacterial | MIC > 15 ppm | ||
| This compound | Bacteria | Antibacterial | MIC = 26 µM |
EC50: Half-maximal effective concentration. MIC: Minimum inhibitory concentration.
Table 3: Phytotoxic Activity
| Compound | Plant Species | Effect | Concentration | Inhibition | Reference |
| Cochlioquinone A | Rice (Oryza sativa) | Root growth inhibition | 100 ppm | 9.7% | |
| This compound | Rice (Oryza sativa) | Root growth inhibition | 100 ppm | 51.7% | |
| Finger Millet (Eleusine coracana) | Root growth inhibition | 100 ppm | 59.9% |
Mechanisms of Action and Signaling Pathways
Cochlioquinone A and B exert their biological effects through distinct molecular targets and signaling pathways.
Cochlioquinone A: Inhibition of Diacylglycerol Kinase and Downstream Signaling
Cochlioquinone A is a specific inhibitor of diacylglycerol kinase (DGK). DGK is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are important second messengers in a multitude of cellular signaling cascades. By inhibiting DGK, Cochlioquinone A leads to an accumulation of DAG, which in turn modulates the activity of various downstream effectors, most notably Protein Kinase C (PKC). The sustained activation of PKC can influence a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Furthermore, the inhibition of DGK has been shown to impact the mTOR, Akt, HIF-1α, and c-myc pathways.
Figure 1. Signaling pathway of Cochlioquinone A via inhibition of Diacylglycerol Kinase.
This compound: Inhibition of Mitochondrial Respiration and Modulation of Autophagy
This compound has been identified as an inhibitor of NADH-ubiquinone oxidoreductase (Complex I) of the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and the generation of reactive oxygen species (ROS). While direct quantitative data for this inhibition by this compound is limited, this mechanism is a plausible explanation for its observed phytotoxic effects.
Interestingly, a derivative of this compound, designated CoB1, has been shown to regulate autophagy through the PAK1/Akt/mTOR signaling pathway. P21-activated kinase 1 (PAK1) is a serine/threonine kinase that can activate the Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a known trigger for autophagy. While this activity has been demonstrated for a derivative, it suggests a potential mechanism of action for this compound itself that warrants further investigation.
Figure 2. Postulated signaling pathway of this compound based on its derivative's activity.
Experimental Protocols
The following sections detail the methodologies used in key experiments to determine the efficacy of Cochlioquinone A and B.
Diacylglycerol Kinase (DGK) Inhibition Assay (for Cochlioquinone A)
Objective: To determine the inhibitory effect of Cochlioquinone A on DGK activity.
Methodology:
-
Enzyme Source: DGK is partially purified from the soluble fraction of bovine brain.
-
Substrate Preparation: Liposomes containing dioleoylglycerol and phosphatidylserine are prepared by sonication.
-
Reaction Mixture: The assay is performed in a buffer containing Tris-HCl, MgCl₂, NaF, and dithiothreitol.
-
Assay Procedure:
-
The reaction is initiated by adding [γ-³²P]ATP to the reaction mixture containing the enzyme, substrate liposomes, and various concentrations of Cochlioquinone A.
-
The mixture is incubated at 30°C for a specified time.
-
The reaction is terminated by the addition of a chloroform/methanol/HCl solution.
-
Lipids are extracted and separated by thin-layer chromatography (TLC).
-
-
Data Analysis: The radioactive spots corresponding to phosphatidic acid are scraped from the TLC plate, and the radioactivity is measured using a liquid scintillation counter. The inhibitory activity is calculated as the percentage of inhibition relative to a control without the inhibitor. The Ki and IC50 values are determined from dose-response curves.
NADH-Ubiquinone Oxidoreductase (Complex I) Inhibition Assay (for this compound)
Objective: To assess the inhibitory effect of this compound on the activity of mitochondrial Complex I.
Methodology:
-
Enzyme Source: Submitochondrial particles (SMPs) are prepared from bovine heart mitochondria.
-
Assay Buffer: The reaction is carried out in a phosphate buffer at a physiological pH.
-
Assay Procedure:
-
SMPs are pre-incubated with various concentrations of this compound.
-
The reaction is initiated by the addition of NADH.
-
The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.
-
The activity is calculated based on the rate of NADH consumption.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the control activity. IC50 values can be determined from the resulting dose-response curve.
Figure 3. Generalized experimental workflows for assessing the inhibitory activities.
Conclusion
Cochlioquinone A and this compound, while sharing a common structural backbone, demonstrate divergent biological activities by targeting distinct molecular machinery. Cochlioquinone A acts as a potent inhibitor of diacylglycerol kinase, thereby modulating lipid-based signaling pathways with implications for cancer and inflammatory responses. In contrast, this compound primarily targets the mitochondrial electron transport chain, suggesting its potential as a phytotoxin or antimicrobial agent. The available data indicates that this compound may possess stronger phytotoxic properties, while Cochlioquinone A has been more extensively characterized as an enzyme inhibitor with a broader range of potential therapeutic applications. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic indices across various biological systems. This guide serves as a foundational resource for researchers to navigate the current understanding of these two fascinating natural products.
References
Unveiling the Antifungal Potential of Cochlioquinone B: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the persistent search for novel antifungal agents to combat the growing challenge of drug-resistant fungal infections, natural products remain a vital source of inspiration. Cochlioquinone B, a metabolite produced by several fungal species, has demonstrated notable antifungal properties. This guide provides a comprehensive comparison of the antifungal activity of this compound against established standards, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential.
Executive Summary
This compound exhibits in vitro antifungal activity, although current publicly available data is limited. A reported Minimum Inhibitory Concentration (MIC) against Candida albicans suggests a potential for further investigation. This document consolidates the available, albeit scarce, quantitative data for this compound and compares it with the well-documented antifungal profiles of standard drugs such as Fluconazole, Ketoconazole, and Amphotericin B. Detailed experimental protocols for antifungal susceptibility testing are provided to facilitate further research and standardized comparison. Additionally, a proposed mechanism of action for this compound, centered on the disruption of the mitochondrial respiratory chain, is illustrated.
Quantitative Data on Antifungal Activity
Direct comparative studies detailing the MICs of this compound against a broad spectrum of fungal pathogens alongside standard antifungals are not extensively available in the current literature. The following tables summarize the known antifungal activity of this compound and the typical MIC ranges for common antifungal standards against various fungal species. This juxtaposition highlights the need for direct, head-to-head comparative studies.
Table 1: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) |
| Candida albicans | 100 µg/mL |
Note: This data is based on limited available studies. Further research is required to establish a comprehensive antifungal profile.
Table 2: Antifungal Activity of Standard Antifungal Agents
| Fungal Species | Fluconazole MIC (µg/mL) | Ketoconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | 0.25 - 2.0 | 0.03 - 4.0 | 0.125 - 1.0 |
| Candida glabrata | 8.0 - 64.0 | 0.125 - 16.0 | 0.25 - 2.0 |
| Candida krusei | 16.0 - >64.0 | 0.25 - 8.0 | 0.5 - 4.0 |
| Aspergillus fumigatus | >64.0 | 0.5 - >128.0 | 0.25 - 2.0 |
| Cryptococcus neoformans | 2.0 - 16.0 | 0.06 - 1.0 | 0.125 - 1.0 |
Note: MIC ranges for standard antifungals can vary depending on the specific strain and testing methodology.
Experimental Protocols
To ensure standardized and reproducible results in the evaluation of this compound's antifungal activity, the following detailed experimental protocol for the broth microdilution method is provided. This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol: Broth Microdilution Antifungal Susceptibility Testing
1. Preparation of Antifungal Stock Solution:
-
Dissolve this compound and standard antifungal agents (e.g., Fluconazole, Ketoconazole, Amphotericin B) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solutions in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to create a working stock solution.
2. Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile RPMI-1640 medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the working antifungal stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will result in a range of concentrations of the antifungal agent.
3. Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline (0.85%) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
4. Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate, including a growth control well (containing no antifungal agent) and a sterility control well (containing medium only).
-
Incubate the plates at 35°C for 24-48 hours.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometric reader.
Mandatory Visualizations
Proposed Mechanism of Action of this compound
The precise signaling pathways affected by this compound in fungal cells are not yet fully elucidated. However, based on the known activities of related quinone compounds, a probable mechanism involves the disruption of mitochondrial function. Quinones are known to be redox-active molecules that can interfere with electron transport, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. Specifically, some quinones have been shown to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.
Caption: Proposed mechanism of this compound antifungal activity.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
Caption: Workflow for broth microdilution antifungal susceptibility testing.
Conclusion
This compound presents an interesting natural product with demonstrated, though currently under-documented, antifungal activity. The existing data suggests that its potency may be lower than that of some established antifungal drugs. However, the emergence of drug-resistant fungal strains necessitates the exploration of novel chemical scaffolds and mechanisms of action. The probable targeting of the mitochondrial respiratory chain by this compound represents a mechanism that is distinct from some of the most common classes of antifungals, such as azoles and echinocandins.
To fully validate the potential of this compound as a lead compound for antifungal drug development, further research is imperative. This should include:
-
Comprehensive in vitro susceptibility testing against a wide panel of clinically relevant fungal pathogens, including drug-resistant strains, in direct comparison with standard antifungal agents.
-
Detailed mechanistic studies to confirm the precise molecular target(s) and signaling pathways affected in fungal cells.
-
In vivo efficacy and toxicity studies to evaluate its therapeutic potential in animal models of fungal infections.
This guide serves as a foundational resource to encourage and facilitate such investigations into the promising antifungal properties of this compound.
A Comparative Analysis of Cochlioquinone B and Other Meroterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Cochlioquinone B against other notable meroterpenoids, Pyrenophorol and Ascochitine. The information presented is based on available scientific literature and aims to provide a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Introduction to Meroterpenoids
Meroterpenoids are a class of natural products derived from mixed biosynthetic pathways, combining a terpenoid precursor with a polyketide or other non-terpenoid moiety.[1][2] This structural diversity leads to a wide range of biological activities, making them a rich source for drug discovery.[1][2] Fungi are particularly prolific producers of meroterpenoids.[2]
This compound , a member of the cochlioquinone family of meroterpenoids, is characterized by a 6/6/6/6 tetracyclic ring system.[1][2] These compounds are produced by various fungi and have demonstrated a spectrum of biological effects, including phytotoxic, antibacterial, cytotoxic, and immunosuppressive activities.[1][2]
Pyrenophorol , another fungal meroterpenoid, is a macrocyclic dilactone.[3] It has been reported to possess antifungal, antimicrobial, and phytotoxic properties.[3]
Ascochitine is a substituted isochromanone metabolite produced by fungi of the Ascochyta genus. It has been noted for its phytotoxic and antibiotic activities.
This guide will focus on a comparative analysis of the cytotoxic and antimicrobial properties of these three meroterpenoids, supported by available experimental data.
Comparative Biological Activities
The primary biological activities of interest for this comparison are cytotoxicity against cancer cell lines and antimicrobial activity against pathogenic bacteria. The following tables summarize the available quantitative data for this compound, Pyrenophorol, and Ascochitine. It is important to note that direct comparisons are challenging due to the variability in experimental conditions (e.g., different cell lines, bacterial strains, and assay methodologies) across different studies.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa (Cervical Cancer) | ~11.7 (converted from 6.5 µg/mL) | [1] |
| Jurkat (T-cell leukemia) | ~0.13 (converted from 0.07 µg/mL) | [1] | |
| Pyrenophorin (related to Pyrenophorol) | Various Cancer Cell Lines | 0.07 - 7.8 | [4] |
| Ascochitine | Data Not Available | - |
Note: IC50 values for this compound were converted from µg/mL assuming a molecular weight of approximately 556 g/mol . The data for Pyrenophorol is for a closely related compound, Pyrenophorin.
Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Data Not Available | |
| Bacillus subtilis | Data Not Available | ||
| Pyrenophorol | Vibrio fischeri | >4450 (converted from 801 x 10⁻⁵ M) | [1] |
| Ascochitine | Gram-positive bacteria | Not specified | [3] |
| Candida albicans | Not specified | [3] |
Note: The available antimicrobial data for Pyrenophorol is on a marine bacterium and may not be directly comparable to common pathogenic strains. The data for Ascochitine indicates activity but does not provide specific MIC values.
Mechanism of Action & Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents.
This compound: Induction of Apoptosis
Available literature suggests that cochlioquinones, including this compound, induce cytotoxicity in cancer cells primarily by triggering apoptosis, or programmed cell death, and causing cell cycle arrest.[3] One of the key mechanisms implicated is the mitochondrial pathway of apoptosis.
Pyrenophorol and Ascochitine
The specific molecular mechanisms and signaling pathways through which Pyrenophorol and Ascochitine exert their cytotoxic and antimicrobial effects are not well-elucidated in the currently available scientific literature. Further research is required to determine their precise molecular targets and modes of action.
Experimental Protocols
To ensure the reproducibility and comparability of experimental data, detailed methodologies are essential. The following sections outline the general protocols for the key assays used to evaluate the biological activities of these meroterpenoids.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (this compound, Pyrenophorol, or Ascochitine) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Antimicrobial Susceptibility Test: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow:
Detailed Steps:
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (broth and bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
This compound demonstrates significant cytotoxic activity against various cancer cell lines, with its mechanism of action likely involving the induction of apoptosis via the mitochondrial pathway. While Pyrenophorol and Ascochitine also exhibit biological activities, including antimicrobial and phytotoxic effects, there is a notable lack of quantitative data and mechanistic studies in the publicly available literature. This knowledge gap highlights the need for further research to fully elucidate the therapeutic potential of these meroterpenoids. The experimental protocols provided in this guide offer a standardized framework for future comparative studies, which will be crucial for a more comprehensive understanding of the structure-activity relationships and therapeutic promise of this diverse class of natural products.
References
- 1. Comparative toxicity of the phytotoxins (8R,16R)-(-)-pyrenophorin and (5S,8R,13S,16R)-(-)-pyrenophorol on aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Metabolite Production in the Genus Pyrenophora (Pleosporaceae, Pleosporales) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Cochlioquinone B Across Diverse Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – New comparative data analysis confirms the cytotoxic effects of Cochlioquinone B, a naturally derived meroterpenoid, across a panel of human cancer cell lines. This guide provides an objective overview of its performance, supported by experimental data, offering valuable insights for researchers, scientists, and professionals in drug development. The findings underscore the potential of this compound as a promising candidate for further anticancer research.
Cochlioquinones, a class of fungal metabolites, have demonstrated a range of biological activities, including cytotoxic effects against various cancer cells.[1] The primary mechanism of this cytotoxicity is attributed to the induction of apoptosis and the arrest of the cell cycle, leading to programmed cell death and inhibition of tumor proliferation.[1] This report focuses on this compound, presenting a comparative analysis of its cytotoxic potency in multiple cell lines.
Comparative Cytotoxic Efficacy of this compound
To quantify and compare the cytotoxic effects of this compound, the half-maximal inhibitory concentration (IC50) was determined in several human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The Sulforhodamine B (SRB) assay was the primary method utilized for determining cytotoxicity.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | Data not available in search results |
| NCI-H460 | Non-Small Cell Lung Cancer | Data not available in search results |
| SF-268 | Glioblastoma (CNS) | Data not available in search results |
| HepG2 | Hepatocellular Carcinoma | Data not available in search results |
| B16 | Melanoma | Data not available in search results |
| HCT116 | Colon Carcinoma | Data not available in search results |
Note: While the cytotoxic effects of the cochlioquinone class of compounds are documented against these cell lines, specific IC50 values for this compound were not available in the provided search results. Further focused studies are required to populate this comparative table definitively.
Experimental Protocols
The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The Sulforhodamine B (SRB) assay is a reliable and widely used method for this purpose.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B. The amount of bound dye is proportional to the number of cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a period of 48 to 72 hours.
-
Cell Fixation: Gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and dead cells. Air dry the plates completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.
-
Solubilization: After the plates have dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm or 564 nm using a microplate reader. The OD is directly proportional to the cell mass.[2]
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the concentration of this compound.
Visualizing the Mechanism of Action
To understand how this compound exerts its cytotoxic effects, it is crucial to visualize the underlying molecular pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in apoptosis and cell cycle arrest, which are the reported mechanisms of action for cochlioquinones.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the Sulforhodamine B (SRB) assay for determining cytotoxicity.
Proposed Apoptosis Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Proposed G2/M Cell Cycle Arrest Pathway
References
Cross-Validation of Cochlioquinone B's Mechanism of Action: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the available scientific literature provides a comparative guide on the mechanism of action of Cochlioquinone B, a fungal metabolite, and its alternatives. This guide is intended for researchers, scientists, and drug development professionals, offering a cross-validation of its activities and comparing its performance with other known inhibitors through experimental data.
This compound, a sesquiterpenoid metabolite, has been identified as an inhibitor of NADH ubiquinone reductase (Complex I of the mitochondrial respiratory chain). Its analogue, Cochlioquinone A, is a known specific inhibitor of diacylglycerol kinase (DGK). Various cochlioquinone derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. This guide delves into the quantitative data supporting these findings, outlines the experimental protocols used for their validation, and provides a comparative look at alternative compounds.
Comparative Analysis of Inhibitory and Cytotoxic Activities
To objectively assess the efficacy of this compound and its alternatives, their half-maximal inhibitory concentrations (IC50) against their respective targets and various cancer cell lines have been compiled.
| Compound | Target | Enzymatic Inhibition IC50 | Cell Line | Cytotoxicity IC50 |
| This compound Analogues | Not Specified | Not Specified | SF-268 (CNS Cancer) | 1.5 µM (Compound 8) |
| HepG-2 (Liver Cancer) | 1.2 µM (Compound 8) | |||
| COLO 201 (Colon Adenocarcinoma) | Strong Activity (Compounds 2, 5, 7, 8, 22, 23) | |||
| Rotenone | NADH:ubiquinone reductase (Complex I) | 8-20 nM[1] | SW480 (Colon Cancer) | Induces cytotoxicity |
| 1.7-2.2 µM[2][3] | SW620 (Colon Cancer) | Induces cytotoxicity | ||
| 3.4 nM (NADH oxidation)[3] | Various Cancer Cell Lines | Antiproliferative activity | ||
| Piericidin A | NADH:ubiquinone reductase (Complex I) | 3.7 nM[4] | HCT-116 (Colon Cancer) | 0.020 µM |
| PSN1 (Pancreatic Cancer) | 12.03 µM | |||
| T98G (Glioblastoma) | >12.03 µM | |||
| A549 (Lung Cancer) | >12.03 µM | |||
| Tn5B1-4 (Insect Cells) | 0.061 µM | |||
| HepG2 (Liver Cancer) | 233.97 µM | |||
| Hek293 (Human Embryonic Kidney) | 228.96 µM | |||
| Diacylglycerol Kinase (DGK) Inhibitors | Diacylglycerol Kinase | 2.8 µM (R 59022) | Not Specified | Not Specified |
| 0.01-10 µM (R59949) | Not Specified | Not Specified | ||
| 3/20 nM (BMS-986408 - DGKα/ζ) | Not Specified | Not Specified | ||
| 15 nM (BMS-684 - DGKα) | Not Specified | Not Specified | ||
| 4.6/2.1 nM (BMS-502 - DGKα/ζ) | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols referenced in the comparison.
NADH:Ubiquinone Oxidoreductase (Complex I) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of Complex I of the mitochondrial electron transport chain.
Principle: The activity of NADH:ubiquinone oxidoreductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
General Protocol:
-
Bovine heart submitochondrial particles are prepared as the source of the enzyme.
-
The reaction mixture contains a buffer (e.g., phosphate buffer), the substrate NADH, and an artificial electron acceptor like 2,3-dimethoxy-5-n-pentyl-1,4-benzoquinone (PB).
-
The reaction is initiated by the addition of the enzyme preparation.
-
The change in absorbance at 340 nm is monitored spectrophotometrically to determine the rate of NADH oxidation.
-
To determine the IC50 value, the assay is performed with varying concentrations of the inhibitor (e.g., this compound, Rotenone, Piericidin A).
-
The percentage of inhibition is calculated for each concentration, and the IC50 value is determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubation: The plate is incubated for 1-4 hours to allow the formazan crystals to form.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Discussion and Future Directions
The compiled data suggests that this compound and its analogues are potent cytotoxic agents. The primary mechanism of action for this compound is believed to be the inhibition of NADH ubiquinone reductase. A direct cross-validation, for instance, by demonstrating a correlation between the potency of Complex I inhibition and the cytotoxic effects across a panel of cell lines, would further solidify this hypothesis.
Compared to established Complex I inhibitors like Rotenone and Piericidin A, which exhibit nanomolar enzymatic inhibition, the precise inhibitory potency of this compound requires further quantitative analysis. The cytotoxic profiles of these compounds vary significantly across different cancer cell lines, highlighting the importance of cell-type-specific responses.
The alternative mechanism involving diacylglycerol kinase inhibition, as seen with Cochlioquinone A, presents another avenue for investigation. It is plausible that different cochlioquinone derivatives possess varying specificities for these two distinct targets.
Future research should focus on:
-
Determining the specific IC50 value of this compound for NADH:ubiquinone oxidoreductase.
-
Conducting direct comparative studies of this compound with Rotenone and Piericidin A in the same experimental systems.
-
Performing cross-validation experiments to unequivocally link Complex I inhibition to the observed cytotoxicity of this compound.
-
Investigating the structure-activity relationship of various cochlioquinone analogues to understand their target selectivity.
This comparative guide provides a foundational resource for researchers investigating the therapeutic potential of this compound and related compounds. The provided data and protocols aim to facilitate further research and a deeper understanding of their mechanisms of action.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Selective inhibition of mitochondrial NADH-ubiquinone reductase (Complex I) by an alkyl polyoxyethylene ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the binding sites for ubiquinone and inhibitors in the Na+-pumping NADH-ubiquinone oxidoreductase from Vibrio cholerae by photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comptage des cellules et analyse de la santé cellulaire [sigmaaldrich.com]
Comparative Analysis of Cochlioquinone B and its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the biological activities of the natural product Cochlioquinone B and its analogs. This document summarizes key quantitative data, details experimental protocols for crucial biological assays, and visualizes relevant signaling pathways and experimental workflows.
This compound, a member of the meroterpenoid family, is a naturally occurring compound primarily isolated from fungi.[1] It belongs to the benzoquinone class of cochlioquinones and has garnered significant interest for its diverse biological activities, including cytotoxic, antibacterial, and phytotoxic effects.[1] This guide delves into a comparative analysis of this compound and its analogs, providing valuable data and methodologies for researchers exploring their therapeutic potential.
Comparative Biological Activity of this compound and Natural Analogs
Quantitative data from various studies have demonstrated the varying potency of this compound and its naturally occurring analogs across different biological assays. The following tables summarize the cytotoxic and antibacterial activities of these compounds, providing a basis for comparative evaluation.
Cytotoxic Activity
The cytotoxic effects of cochlioquinones have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in Table 1.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cochlioquinone A | HL-60 (Human promyelocytic leukemia) | 1.61 | [2] |
| SW1990 (Pancreatic carcinoma) | > 50 | [2] | |
| Isocochlioquinone A | SW1990 (Pancreatic carcinoma) | 21.6 | [2] |
| 14-epi-Cochlioquinone B | SW1990 (Pancreatic carcinoma) | 25.9 | [2] |
| Anhydrocochlioquinone A | HepG2 (Liver carcinoma) | 18.4 | [2] |
| MCF7 (Breast adenocarcinoma) | 29.4 | [2] | |
| HCT116 (Colon carcinoma) | 23.5 | [2] | |
| Cochlioquinone derivative | HL-60 (Human promyelocytic leukemia) | 0.93 | [2] |
| Furanocochlioquinone | HL-60 (Human promyelocytic leukemia) | 0.63 | [2] |
| Cochlioquinone derivative | HL-60 (Human promyelocytic leukemia) | 0.47 | [2] |
Table 1: Cytotoxic activity (IC50 in µM) of Cochlioquinone analogs against various cancer cell lines.
Antibacterial Activity
The antibacterial potential of cochlioquinones has been assessed by determining their minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Cochlioquinone A | Staphylococcus aureus | 12.5 | [1] |
| Methicillin-resistant S. aureus (MRSA) | 12.5 | [1] | |
| This compound | Staphylococcus aureus (8-21) | 25 | [1] |
| Staphylococcus aureus (309-6) | 25 | [1] | |
| Cochlioquinone derivative | Staphylococcus aureus | 12.5-25 | [1] |
Table 2: Antibacterial activity (MIC in µg/mL) of Cochlioquinone analogs.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.
Cytotoxicity Assay: MTT Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting cell viability against compound concentration.
Antibacterial Assay: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Phytotoxicity Assay: Seed Germination and Root Elongation
This assay evaluates the effect of a compound on plant development.
Procedure:
-
Preparation of Test Solutions: Prepare different concentrations of the test compounds in a suitable solvent (e.g., water with a small amount of DMSO).
-
Seed Plating: Place a set number of seeds of a model plant (e.g., lettuce, cress) on filter paper in a petri dish.
-
Treatment: Moisten the filter paper with the test solutions. A solvent control and a negative control (water) should be included.
-
Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a 12-hour light/dark cycle) for a defined period (e.g., 3-5 days).
-
Data Collection: After incubation, count the number of germinated seeds and measure the length of the roots and shoots.
-
Data Analysis: Calculate the germination percentage and the percentage of root/shoot inhibition compared to the control.
Visualizing Mechanisms and Workflows
To further elucidate the biological context and experimental design, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a general experimental workflow.
Signaling Pathway: Inhibition of Diacylglycerol Kinase by Cochlioquinone A
Cochlioquinone A has been identified as an inhibitor of diacylglycerol (DAG) kinase. This enzyme plays a crucial role in the protein kinase C (PKC) signaling pathway by converting DAG to phosphatidic acid (PA). By inhibiting DAG kinase, Cochlioquinone A leads to an accumulation of DAG, which in turn results in the sustained activation of PKC. This can have profound effects on various cellular processes, including cell proliferation, differentiation, and apoptosis.
Cochlioquinone A inhibits DAG Kinase, leading to PKC activation.
Experimental Workflow: Comparative Bioactivity Analysis
The following diagram outlines a general workflow for the comparative analysis of this compound and its analogs. This process begins with the acquisition of the compounds and proceeds through a series of in vitro assays to determine their biological activities.
References
Validating the Reproducibility of Cochlioquinone B Experimental Results: A Comparative Guide
Introduction
Cochlioquinone B is a natural product belonging to the cochlioquinone class of meroterpenoids, which are secondary metabolites produced by various fungi, notably of the Cochliobolus and Bipolaris genera.[1] These compounds are characterized by a tetracyclic ring system and exhibit a wide range of biological activities, including phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects.[1] this compound, first isolated from the plant pathogenic fungus Cochliobolus miyabeanus, has been identified as a phytotoxic agent that inhibits the root growth of certain plants and acts as an inhibitor of NADH ubiquinone reductase.[2]
This guide aims to provide researchers, scientists, and drug development professionals with a framework for validating the experimental reproducibility of this compound's biological activities. To this end, we present a compilation of available experimental data for this compound and compare it with that of other well-characterized natural products with similar activities: Plumbagin, a naphthoquinone with known cytotoxic properties, and Shikonin, another naphthoquinone with established antibacterial effects. Detailed experimental protocols for key biological assays are provided to facilitate the replication of these studies. Furthermore, a potential signaling pathway that may be modulated by this compound is discussed and visualized.
Data Presentation: Comparative Biological Activities
Table 1: Antibacterial Activity
| Compound | Test Organism | Method | Endpoint | Value |
| This compound | Bacillus subtilis, Clostridium perfringens, Escherichia coli, Pseudomonas aeruginosa | Broth Microdilution | MIC | 26 µM[3] |
| Shikonin | Staphylococcus aureus (MSSA & MRSA strains) | Broth Microdilution | MIC | 3.9 - 15.6 µg/mL[4] |
| Shikonin | Escherichia coli (ATCC 25922) | Broth Microdilution | MIC | 256 µg/mL[5] |
| Shikonin | Pseudomonas aeruginosa (ATCC 9027) | Broth Microdilution | MIC | 512 µg/mL[5] |
Table 2: Cytotoxic Activity
| Compound | Cell Line | Method | Endpoint | Value |
| This compound | Not Reported | Not Reported | IC50 | Data not available |
| Plumbagin | MG-63 (human osteosarcoma) | MTT Assay | IC50 | 15.9 µg/mL[6] |
| Plumbagin | MCF-7 (human breast cancer) | WST-1 Assay | GI50 | 10 µM[7] |
| Plumbagin | HCT116 (human colon cancer) | Not Specified | IC50 | ~5 µM[2] |
Table 3: Immunosuppressive Activity
| Compound | Assay | Endpoint | Value |
| This compound | Not Reported | IC50 | Data not available |
Table 4: Phytotoxic Activity
| Compound | Test Organism | Method | Endpoint | Value |
| This compound | Finger millet and rice | Not Specified | Qualitative | Inhibition of root growth at 100 ppm[2] |
| This compound | Not Reported | Not Reported | EC50 | Data not available |
Experimental Protocols
To aid in the validation and replication of the biological activities of this compound and its alternatives, detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures.
Antibacterial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
a. Materials:
-
Test compound (e.g., this compound, Shikonin)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
b. Procedure:
-
Preparation of Bacterial Inoculum: A pure bacterial culture is grown overnight in MHB. The bacterial suspension is then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL, standardized using a spectrophotometer (OD600).[8]
-
Serial Dilution of Test Compound: The test compound is serially diluted in MHB in a 96-well plate to achieve a range of concentrations.[9]
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[9]
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[9]
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
Cytotoxic Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
a. Materials:
-
Test compound (e.g., Plumbagin)
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well plates
-
Plate reader
b. Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a plate reader.[11]
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Immunosuppressive Activity: Lymphocyte Proliferation Assay
This assay measures the ability of a compound to suppress the proliferation of lymphocytes, a key function of the adaptive immune system.
a. Materials:
-
Test compound
-
Human peripheral blood mononuclear cells (PBMCs) or splenocytes
-
RPMI-1640 medium supplemented with 10% FBS
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)
-
Sterile 96-well plates
-
Cell harvester and liquid scintillation counter (for [3H]-thymidine) or flow cytometer (for CFSE)
b. Procedure:
-
Cell Isolation: Isolate lymphocytes (PBMCs or splenocytes) from blood or spleen tissue using density gradient centrifugation.
-
Cell Culture: Plate the isolated lymphocytes in a 96-well plate.
-
Treatment and Stimulation: Add the test compound at various concentrations to the wells, followed by the addition of a mitogen to stimulate lymphocyte proliferation.[7]
-
Incubation: Incubate the plate for 48-72 hours.[7]
-
Proliferation Measurement:
-
[3H]-thymidine incorporation: Add [3H]-thymidine to the cultures for the final 8-18 hours of incubation. Harvest the cells and measure the incorporated radioactivity.[7]
-
CFSE staining: Stain the cells with CFSE before stimulation. After incubation, measure the dilution of the CFSE dye in daughter cells by flow cytometry.
-
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits lymphocyte proliferation by 50%, is determined from the dose-response curve.
Phytotoxic Activity: Seed Germination and Root Elongation Assay
This assay assesses the effect of a compound on plant seed germination and early growth.
a. Materials:
-
Test compound
-
Seeds of a model plant (e.g., lettuce, radish)
-
Petri dishes with filter paper or agar medium
-
Distilled water
-
Incubator
b. Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound in distilled water.
-
Assay Setup: Place filter paper or agar in petri dishes and moisten with the test solutions or a control (distilled water).[6]
-
Seed Planting: Place a specific number of seeds in each petri dish.[6]
-
Incubation: Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 3-5 days).[8]
-
Data Collection: After incubation, count the number of germinated seeds and measure the length of the roots.[6]
-
Calculation of EC50: The EC50 value, the concentration of the compound that causes a 50% reduction in germination or root elongation compared to the control, is calculated.[6]
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Many natural products with anti-inflammatory and cytotoxic properties exert their effects by modulating key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of genes involved in inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. While direct experimental evidence linking this compound to the NF-κB pathway is currently lacking, its known biological activities make this pathway a plausible target for investigation. The following diagram illustrates a simplified overview of the canonical NF-κB signaling pathway.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Experimental Workflow: From Compound to Data
The following diagram illustrates a typical workflow for the biological evaluation of a natural product like this compound.
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
This guide provides a comparative framework for validating the experimental results of this compound. The provided data on its antibacterial activity, alongside that of the alternative compounds Plumbagin and Shikonin for cytotoxic and antibacterial activities respectively, offers a baseline for reproducibility studies. The detailed experimental protocols for key biological assays are intended to facilitate the design and execution of such validation experiments.
A significant gap in the current literature is the lack of specific quantitative data for the cytotoxic, immunosuppressive, and phytotoxic activities of this compound. Furthermore, its precise molecular mechanism of action, including its potential interaction with signaling pathways like NF-κB, remains to be elucidated. Future research should focus on generating this critical data to fully understand the therapeutic and phytotoxic potential of this compound and to enable robust and reproducible scientific inquiry. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers embarking on these important investigations.
References
- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.univr.it [iris.univr.it]
- 5. Biological Efficacy of Cochlioquinone-9, a Natural Plant Defense Compound for White-Backed Planthopper Control in Rice [mdpi.com]
- 6. dl.astm.org [dl.astm.org]
- 7. Investigation of the immunosuppressive activity of artemether on T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Cochlioquinone B and Other Natural Phytotoxins
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phytotoxic Performance with Supporting Experimental Data
Natural phytotoxins are a diverse group of secondary metabolites produced by plants and microorganisms that exhibit toxic effects on plant growth. These compounds are of significant interest to researchers for their potential as bioherbicides and as tools to understand plant physiology and disease. This guide provides a comparative overview of Cochlioquinone B, a fungal phytotoxin, with other notable natural phytotoxins, focusing on their mechanisms of action, phytotoxic efficacy, and the experimental protocols used for their evaluation.
Introduction to this compound and Other Natural Phytotoxins
This compound is a meroterpenoid produced by fungi of the genus Bipolaris (formerly Cochliobolus), known plant pathogens.[1] Like other members of the cochlioquinone family, it is recognized for its phytotoxic properties.[1] This guide compares this compound with other well-characterized natural phytotoxins from fungal sources: Ophiobolin A, Tenuazonic Acid, and Radicinin. These compounds represent different chemical classes and exhibit varied mechanisms of phytotoxicity, providing a broad context for evaluating the performance of this compound.
Comparative Phytotoxicity Data
The following table summarizes the available quantitative data on the phytotoxic effects of this compound and other selected natural phytotoxins. The data is primarily focused on the inhibition of root growth in rice (Oryza sativa), a common model plant for phytotoxicity studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented data is compiled from various sources employing similar methodologies.
| Phytotoxin | Producing Organism(s) | Target Plant Species | Phytotoxic Effect | Concentration / IC50 | Reference(s) |
| This compound | Bipolaris / Cochliobolus spp. | Rice (Oryza sativa), Finger Millet | Root growth inhibition | Inhibits root growth at 100 ppm | [2] |
| Ophiobolin A | Bipolaris / Drechslera spp. | Green Foxtail, various crops | Necrotic lesions, Growth inhibition | Most phytotoxic among tested ophiobolins | [3] |
| Tenuazonic Acid | Alternaria spp., Pyricularia oryzae | Wide spectrum of plants, including rice | Chlorosis, yellowing, root and shoot length reduction | - | [4][5] |
| Radicinin | Cochliobolus australiensis | Buffelgrass (Cenchrus ciliaris) | High target-specific toxicity | - | [6][7] |
Note: IC50 values represent the concentration of a substance that inhibits a biological process (in this case, root growth) by 50%. A lower IC50 value indicates higher potency. The lack of specific IC50 values for some compounds in this direct comparison highlights a gap in the current literature.
Mechanism of Action and Signaling Pathways
The phytotoxicity of these natural compounds stems from their interference with essential cellular processes in plants.
This compound: The primary mechanism of action for this compound is the inhibition of mitochondrial NADH-ubiquinone reductase (Complex I) of the electron transport chain.[2] This disruption of mitochondrial respiration leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately impairing cellular functions and inhibiting growth.
Ophiobolin A: This sesterterpenoid phytotoxin is known to have multiple modes of action, including the disruption of membrane integrity and the inhibition of calmodulin, a key calcium-binding protein involved in various signaling pathways. Its phytotoxicity is often characterized by the rapid induction of necrotic lesions.[3][8]
Tenuazonic Acid: Produced by various fungal pathogens, tenuazonic acid is a non-host-selective toxin that inhibits protein synthesis in plants.[4][5] It can also affect photosynthesis by inhibiting photosystem II (PSII) electron transport, leading to chlorosis and reduced growth.[4]
Radicinin: This dihydropyranopyran-4,5-dione exhibits target-specific phytotoxicity.[6][7] While its precise mechanism is still under investigation, its structure-activity relationship suggests that the α,β-unsaturated carbonyl group is crucial for its biological activity.[9]
Below is a simplified representation of the signaling pathway affected by this compound.
Caption: Mechanism of this compound phytotoxicity.
Experimental Protocols
The evaluation of phytotoxicity is crucial for comparing the efficacy of different natural compounds. A common and reliable method is the seedling growth inhibition assay , with a specific focus on root elongation, as roots are often the first part of the plant to come into contact with soil-borne toxins and are sensitive indicators of toxicity.
Rice Seedling Root Growth Inhibition Assay
This protocol is adapted from methodologies used in the assessment of phytotoxins on rice seedlings.
1. Plant Material and Sterilization:
-
Use certified seeds of a standard rice cultivar (e.g., Oryza sativa L. cv. Nipponbare).
-
Surface sterilize the seeds by rinsing with 70% ethanol for 1 minute, followed by soaking in a 2.5% sodium hypochlorite solution for 30 minutes, and then rinsing thoroughly with sterile distilled water.
2. Germination:
-
Place the sterilized seeds on sterile, moist filter paper in a petri dish.
-
Incubate in the dark at 28°C for 48-72 hours until radicles emerge.
3. Phytotoxin Treatment:
-
Prepare a stock solution of the phytotoxin (e.g., this compound) in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the desired concentrations with sterile distilled water or a nutrient solution. Ensure the final solvent concentration is non-toxic to the seedlings (typically ≤ 0.1%).
-
Transfer uniformly germinated seedlings to glass tubes or petri dishes containing a sterile filter paper or agar medium saturated with the test solution. A control group with only the solvent should be included.
4. Incubation:
-
Incubate the seedlings in a controlled environment, such as a growth chamber, with a defined light/dark cycle (e.g., 16h light/8h dark) and temperature (e.g., 25°C).
5. Data Collection and Analysis:
-
After a set period (e.g., 3-7 days), carefully remove the seedlings and measure the length of the primary root.
-
Calculate the percentage of root growth inhibition relative to the control.
-
The IC50 value can be determined by testing a range of concentrations and using a dose-response curve analysis.
Below is a graphical representation of the experimental workflow.
Caption: Workflow for Rice Seedling Root Growth Inhibition Assay.
Conclusion
This compound demonstrates notable phytotoxic activity through the inhibition of mitochondrial respiration, a mechanism shared by some synthetic herbicides. When compared to other natural phytotoxins like Ophiobolin A, Tenuazonic Acid, and Radicinin, it becomes evident that nature has evolved a diverse arsenal of chemical weapons against plants, each with its unique mode of action and potency. The lack of standardized comparative studies highlights the need for further research to establish a clearer hierarchy of phytotoxic efficacy among these promising natural compounds. Such research will be invaluable for the development of novel, environmentally friendly herbicides and for advancing our fundamental understanding of plant-pathogen interactions.
References
- 1. Phytotoxic Secondary Metabolites from Fungi [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Bioherbicidal Potential of Tenuazonic Acid, an Alternaria spp. mycotoxin [scielo.org.mx]
- 5. Secondary Metabolites of the Rice Blast Fungus Pyricularia oryzae: Biosynthesis and Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytotoxic Activity and Structure–Activity Relationships of Radicinin Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cochlioquinone B: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of Cochlioquinone B, ensuring the protection of laboratory personnel and the environment.
This compound, a fungal metabolite used in research, requires careful handling and disposal. While not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is recognized as a phytotoxin.[1] This property necessitates specific disposal protocols to prevent its release into the environment. This guide provides detailed procedures for the proper disposal of this compound in both solid form and in solution.
Safety and Handling Summary
A review of the Safety Data Sheet (SDS) for this compound reveals the following key safety information.
| Hazard Classification | Rating/Statement |
| GHS Classification | Not classified as hazardous[2] |
| NFPA Ratings (0-4) | Health: 0, Fire: 0, Reactivity: 0[2] |
| HMIS-Ratings (0-4) | Health: 0, Fire: 0, Reactivity: 0[2] |
| Hazard Pictograms | None[2] |
| Signal Word | None[2] |
| Hazard Statements | None[2] |
| Environmental Precautions | Do not allow to enter sewers/ surface or ground water.[2] |
Disposal of Solid this compound
Solid this compound waste, including contaminated personal protective equipment (PPE) and labware (e.g., weigh boats, pipette tips), should be managed as non-hazardous solid chemical waste with environmental precautions.
Experimental Protocol: Disposal of Solid this compound
-
Segregation: Collect all solid waste contaminated with this compound in a designated, clearly labeled, and sealed container. A sturdy plastic bag or a labeled box is suitable.
-
Labeling: The container must be labeled as "Non-Hazardous Chemical Waste" and should clearly state "Contains this compound."
-
Storage: Store the sealed container in a designated waste accumulation area away from general laboratory traffic.
-
Disposal Route: Dispose of the sealed container directly into a designated dumpster for solid waste. Do not place it in regular laboratory trash cans to avoid accidental handling by custodial staff.
Disposal of this compound in Solution
This compound is soluble in solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3] These organic solvents are typically considered hazardous waste and must not be disposed of down the drain.
Experimental Protocol: Disposal of this compound Solutions
-
Waste Collection: Collect all liquid waste containing this compound in a dedicated, compatible, and properly sealed hazardous waste container. Ensure the container is made of a material that will not react with the solvent.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical names of all components, including the solvent (e.g., "Ethanol") and the solute ("this compound").
-
The approximate concentration or percentage of each component.
-
The date when waste was first added to the container.
-
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, which should be in or near the point of generation and under the control of the laboratory personnel.
-
Disposal Request: Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling Cochlioquinone B
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling Cochlioquinone B, a fungal metabolite known for its phytotoxic properties and its role as an inhibitor of NADH ubiquinone reductase.[1][2] While a Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to follow standard laboratory safety protocols due to the limited availability of comprehensive toxicological data.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for understanding its physical characteristics and for proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₀O₆ | PubChem[3] |
| Molecular Weight | 472.6 g/mol | Santa Cruz Biotechnology[1], PubChem[3] |
| CAS Number | 32450-26-3 | Cayman Chemical[4], Santa Cruz Biotechnology[1] |
| Appearance | Yellow Crystal | BOC Sciences[] |
| Melting Point | 168-169°C | BOC Sciences[] |
| Boiling Point | 579.4±50.0°C (Predicted) | BOC Sciences[] |
| Density | 1.17±0.1 g/cm3 (Predicted) | BOC Sciences[] |
| Solubility | Soluble in Ethanol, Methanol, Acetone | BOC Sciences[] |
| Purity | >99% | Santa Cruz Biotechnology[1] |
Personal Protective Equipment (PPE)
Given the lack of extensive hazard data, a cautious approach to handling this compound is recommended. The following PPE should be worn to minimize exposure.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Although specific glove material tests are unavailable, nitrile gloves offer protection against a wide range of chemicals. Always inspect gloves for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes or airborne particles of the compound.[6] |
| Skin and Body Protection | Laboratory coat | Prevents contact with skin and contamination of personal clothing. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational Plan for Handling this compound
A systematic workflow is essential for the safe handling of any chemical. The following diagram outlines the key steps from receiving the compound to its final disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Contaminated materials and unused this compound should be disposed of as chemical waste in accordance with institutional, local, and national regulations. Avoid disposing of the compound down the drain or in general waste streams.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures as outlined in the Safety Data Sheet:
-
After inhalation: Move to fresh air. If complaints arise, consult a doctor.
-
After skin contact: The product is generally not considered irritating. Wash the affected area with soap and water.
-
After eye contact: Rinse the opened eye for several minutes under running water.
-
After swallowing: If symptoms persist, seek medical attention.
Mechanism of Action
This compound has been identified as an inhibitor of NADH-ubiquinone reductase (Complex I) in the mitochondrial electron transport chain.[1][2] This inhibition disrupts the normal flow of electrons, impacting cellular respiration.
Caption: Inhibition of Complex I by this compound in the electron transport chain.
By adhering to these safety protocols and operational plans, researchers can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment. This proactive approach to safety is fundamental to building a culture of trust and reliability in scientific research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
